[1][2] Executive Summary 4-bromo-6-fluoro-2-methyl-2H-indazole (CAS 1425932-77-9) represents a specialized heterocyclic scaffold in modern medicinal chemistry. Unlike its thermodynamic tautomer (1H-indazole), the 2H-inda...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
4-bromo-6-fluoro-2-methyl-2H-indazole (CAS 1425932-77-9) represents a specialized heterocyclic scaffold in modern medicinal chemistry. Unlike its thermodynamic tautomer (1H-indazole), the 2H-indazole isomer offers a distinct hydrogen-bonding vector and solubility profile, making it a critical bioisostere for kinase hinge-binding motifs.
This guide details the physicochemical properties, regioselective synthesis, and functionalization logic of this core. It addresses the primary synthetic challenge—N2 vs. N1 regioselectivity —and provides a validated protocol for generating the 2-methyl isomer with high specificity.
Physicochemical Profile
The introduction of the fluorine atom at C6 modulates the pKa of the indazole system, while the C4-bromide serves as a versatile handle for cross-coupling.
Property
Value / Description
Note
CAS Number
1425932-77-9
Molecular Formula
C₈H₆BrFN₂
Molecular Weight
229.05 g/mol
Br isotope pattern (¹H/⁷⁹Br)
Appearance
Off-white to pale yellow solid
Crystalline
Predicted LogP
~2.4
Lipophilic core
H-Bond Donors
0
N-methylated (capped)
H-Bond Acceptors
2
N1 (pyridine-like) and F
Topological PSA
~17.8 Ų
High membrane permeability
Synthetic Architecture & Regioselectivity
The synthesis of 2-substituted indazoles is historically plagued by the formation of mixtures containing the thermodynamically favored 1-substituted isomer. Achieving the 2-methyl regioisomer requires kinetic control or specific alkylating agents.
The Regioselectivity Challenge
Alkylation of 4-bromo-6-fluoro-1H-indazole with simple electrophiles (e.g., MeI, Cs₂CO₃) typically yields a mixture favoring the N1-isomer (approx. 2:1 to 4:1 ratio).
Validated Route: Meerwein's Salt Protocol
To exclusively access the 2H-isomer , the use of Trimethyloxonium tetrafluoroborate (Meerwein's salt) is the gold standard. This "hard" electrophile favors the most nucleophilic nitrogen (N2) under kinetic conditions.
Experimental Workflow (DOT Visualization)
Figure 1: Kinetic control pathway for N2-selective methylation using Meerwein's salt.
Detailed Protocol: N2-Selective Methylation
Objective: Synthesize 1.0 g of 4-bromo-6-fluoro-2-methyl-2H-indazole.
Preparation: In a flame-dried flask under Argon, dissolve 4-bromo-6-fluoro-1H-indazole (4.65 mmol) in anhydrous EtOAc (20 mL).
Alkylation: Add Trimethyloxonium tetrafluoroborate (5.58 mmol) in one portion at room temperature. Note: The reaction is initially heterogeneous.
Reaction: Stir vigorously at room temperature for 6–12 hours. The formation of a white precipitate (the tetrafluoroborate salt of the product) indicates progress.
Quench: Slowly pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ (50 mL). This deprotonates any residual acid and ensures the product is in the free base form.
Extraction: Extract the aqueous layer with EtOAc (3 x 20 mL).
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. If necessary, purify via flash chromatography (SiO₂, 0-30% EtOAc/Hexanes). The N2-isomer is typically more polar (lower Rf) than the N1-isomer on silica gel.
Why this works: The Meerwein salt alkylates the N2 position via an Sₙ2 mechanism that is driven by the higher nucleophilicity of N2 in the neutral indazole, avoiding the thermodynamic equilibration that favors N1.
Functionalization & Reactivity Logic
Once the core is established, the 4-bromo and 6-fluoro substituents dictate the downstream chemistry.
Orthogonal Reactivity Map
Figure 2: Strategic utility of substituents in drug design.
Critical Design Considerations
C4-Bromide: This position is sterically crowded by the N2-methyl group (peri-interaction). When performing cross-couplings, use highly active catalyst systems (e.g., Pd(dppf)Cl₂ or Pd-XPhos) and elevated temperatures (80–100°C) to overcome steric hindrance.
C6-Fluorine: This atom is generally inert to nucleophilic aromatic substitution (SnAr) unless the ring is further activated by strong electron-withdrawing groups at C3 or C7. Its primary role is to block metabolic hydroxylation at the electron-rich C6 position.
Medicinal Chemistry Applications
The 2-methyl-2H-indazole scaffold is a privileged structure in kinase inhibition, particularly for:
PI3K Inhibitors: The N1 nitrogen (with its lone pair) acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket.
IDO1 Inhibitors: Halogenated indazoles mimic the tryptophan indole core but with altered electronic properties.
Bioisosteric Note: Replacing a standard indole or 1H-indazole with 2-methyl-2H-indazole removes the hydrogen bond donor capability. This is useful when the target receptor has no complementary acceptor or when membrane permeability needs improvement (by removing a donor).
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from prolonged exposure).
References
Cheung, M., Boloor, A., & Stafford, J. A. (2003).[2][3] Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. Journal of Organic Chemistry, 68(10), 4093–4095. Link
Baddam, S. R., et al. (2013).[3] Regioselective methylation of indazoles using methyl 2,2,2-trichloroacetimidate. Tetrahedron Letters, 54(13), 1661-1663.[3] Link
Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective Synthesis of 2-Substituted Indazoles. Journal of Organic Chemistry, 71(14), 5392–5395. Link
PubChem Compound Summary. (n.d.). 4-Bromo-6-fluoro-2-methylindazole (CID 71272084).[4] National Center for Biotechnology Information. Link
4-bromo-6-fluoro-2-methyl-2H-indazole solubility in DMSO and methanol
An In-depth Technical Guide to the Solubility of 4-bromo-6-fluoro-2-methyl-2H-indazole in DMSO and Methanol For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of a compound is a criti...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility of 4-bromo-6-fluoro-2-methyl-2H-indazole in DMSO and Methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of a compound is a critical physicochemical parameter that profoundly influences its suitability for various applications in drug discovery and development, from initial screening to formulation. This technical guide provides a comprehensive analysis of the solubility of 4-bromo-6-fluoro-2-methyl-2H-indazole in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document delves into the theoretical underpinnings of solubility, detailed experimental protocols for its determination, and a comparative analysis of the compound's expected behavior in a polar aprotic versus a polar protic solvent.
Introduction: The Critical Role of Solubility
4-bromo-6-fluoro-2-methyl-2H-indazole is a heterocyclic compound with a molecular structure that suggests its potential utility as a scaffold in medicinal chemistry.[1][2] In the early stages of drug discovery, understanding a compound's solubility is paramount. Poor solubility can lead to a host of challenges, including inaccurate in vitro assay results, diminished in vivo efficacy, and difficulties in formulation development.[3][4] This guide focuses on two solvents of interest: DMSO, a powerful and versatile polar aprotic solvent, and methanol, a common polar protic solvent. A thorough understanding of the solubility of 4-bromo-6-fluoro-2-methyl-2H-indazole in these solvents is essential for its effective utilization in research and development.
Physicochemical Properties: A Foundation for Understanding Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.
2.1. 4-bromo-6-fluoro-2-methyl-2H-indazole
While specific experimental data for all physicochemical properties of 4-bromo-6-fluoro-2-methyl-2H-indazole are not extensively published, we can infer its characteristics from its structure.
Structure: The molecule contains a substituted indazole ring system, which is aromatic and contains nitrogen atoms capable of acting as hydrogen bond acceptors. The presence of a bromine atom and a fluorine atom introduces polarity and potential for halogen bonding. The methyl group on the indazole nitrogen is a non-polar feature.
Polarity: The molecule possesses polar characteristics due to the electronegative fluorine and nitrogen atoms, as well as the carbon-bromine bond. This suggests that it will be more soluble in polar solvents than in non-polar solvents.
Hydrogen Bonding: The nitrogen atoms in the indazole ring can act as hydrogen bond acceptors. The absence of a labile proton (like an N-H) means it cannot act as a hydrogen bond donor.
Table 1: Physicochemical Properties of 4-bromo-6-fluoro-2-methyl-2H-indazole
DMSO is a highly polar, aprotic solvent with an exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[5][6]
Polarity: DMSO has a high dipole moment, making it an excellent solvent for polar compounds.[6]
Hydrogen Bonding: As a polar aprotic solvent, DMSO can accept hydrogen bonds through its sulfoxide oxygen but lacks a hydrogen atom bonded to an electronegative atom, so it cannot donate hydrogen bonds.[7][8][9] This characteristic is crucial in its interaction with solutes.
Solvating Power: Its ability to associate with a wide range of molecules, including water, proteins, and other organic substances, makes it a valuable solvent in biological assays.[10]
Methanol is the simplest alcohol and serves as a common polar protic solvent.[12][13][14]
Polarity: Methanol is a polar molecule due to the hydroxyl (-OH) group.[12]
Hydrogen Bonding: As a polar protic solvent, methanol can both donate and accept hydrogen bonds, which significantly influences its solvent properties.[7][8]
Miscibility: It is completely miscible with water and many organic solvents.[12][13]
Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol
The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[17][18] This method measures the concentration of a saturated solution of the compound in a specific solvent at a given temperature.
Objective: To determine the maximum concentration of 4-bromo-6-fluoro-2-methyl-2H-indazole that can be dissolved in DMSO and methanol at equilibrium.
Materials:
4-bromo-6-fluoro-2-methyl-2H-indazole (solid)
Anhydrous DMSO
Methanol (HPLC grade or equivalent)
Calibrated analytical balance
Vortex mixer
Orbital shaker with temperature control
High-speed centrifuge
Calibrated micropipettes
Appropriate vials with screw caps
Syringe filters (e.g., 0.22 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical method.
Protocol:
Preparation of a Supersaturated Solution:
Add an excess amount of solid 4-bromo-6-fluoro-2-methyl-2H-indazole to separate vials for each solvent (DMSO and methanol). The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
Add a known volume of the respective solvent to each vial.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
Shake the vials for an extended period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.
Separation of Undissolved Solid:
After the incubation period, visually confirm the presence of undissolved solid in each vial.
Centrifuge the vials at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the excess solid.
Sample Collection and Preparation:
Carefully withdraw a known volume of the clear supernatant from each vial, being cautious not to disturb the solid pellet.
For enhanced accuracy, filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
Quantification:
Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of 4-bromo-6-fluoro-2-methyl-2H-indazole.
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
Calculation of Solubility:
Back-calculate the original concentration in the undissolved supernatant, taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Comparative Analysis of Solubility in DMSO and Methanol
The solubility of 4-bromo-6-fluoro-2-methyl-2H-indazole will differ between DMSO and methanol due to the distinct nature of their intermolecular interactions with the solute.
4.1. Solubility in DMSO (Polar Aprotic)
Dominant Interactions: The primary interactions driving solubility in DMSO will be dipole-dipole forces between the polar regions of the solute and the highly polar sulfoxide group of DMSO.
Hydrogen Bonding: The nitrogen atoms in the indazole ring of the solute can act as hydrogen bond acceptors, but since DMSO is not a hydrogen bond donor, this specific interaction will not occur with the solvent. However, DMSO is a strong hydrogen bond acceptor itself and can interact with any potential hydrogen bond donors on the solute, though none are present on 4-bromo-6-fluoro-2-methyl-2H-indazole.
Expected Solubility: Given DMSO's exceptional solvating power for a wide range of organic molecules, it is anticipated that 4-bromo-6-fluoro-2-methyl-2H-indazole will exhibit high solubility in DMSO.
4.2. Solubility in Methanol (Polar Protic)
Dominant Interactions: A combination of dipole-dipole interactions and hydrogen bonding will govern solubility in methanol.
Hydrogen Bonding: The hydroxyl group of methanol can act as a hydrogen bond donor, but since 4-bromo-6-fluoro-2-methyl-2H-indazole lacks a strong hydrogen bond acceptor site (the nitrogen lone pairs are part of the aromatic system), this interaction may be weak. Methanol can also act as a hydrogen bond acceptor, but the solute has no hydrogen bond donors.
Expected Solubility: While the compound is polar and should dissolve in methanol, its solubility might be less than in DMSO. The energetic cost of disrupting the strong hydrogen-bonding network of methanol to accommodate the solute molecules may be a limiting factor.
Compound Overview
4-bromo-6-fluoro-2-methyl-2H-indazole (CAS: 1425932-77-9) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and anti-bacterial scaffolds. Its structural rigidity, provided by the indazole core, combined with the orthogonal reactivity of the bromine (for cross-coupling) and fluorine (for metabolic stability/binding affinity) substituents, makes it a critical intermediate in Structure-Activity Relationship (SAR) studies.
Chemical Identity Table
Property
Specification
IUPAC Name
4-bromo-6-fluoro-2-methylindazole
CAS Number
1425932-77-9
Molecular Formula
C₈H₆BrFN₂
Molecular Weight
229.05 g/mol
Physical State
Solid (Off-white to pale yellow powder)
Solubility
Soluble in DMSO, Methanol, Dichloromethane; Insoluble in Water
Purity Grade
Typically >97% (HPLC)
Part 2: Hazard Identification & Risk Assessment
GHS Classification (Predicted based on Analogous Halogenated Indazoles)
While specific toxicological data for this isomer is limited, it shares structural alerts with class-standard halogenated indazoles. Treat as a hazardous substance.[1][2]
H335: May cause respiratory irritation.[3][2][4][5]
Structural Alerts & Toxicology
The presence of the halogenated indazole core suggests potential for skin sensitization and mucous membrane irritation. The bromine substituent is a potential alkylating site under metabolic conditions, though the aromatic system stabilizes it. Avoid inhalation of dusts, as indazoles can be potent respiratory irritants.
Part 3: Engineering Controls & Safe Handling Protocol
The "Zero-Exposure" Workflow
Handling this compound requires a self-validating workflow that assumes the material is a potent irritant. The following protocol minimizes operator exposure during the critical "weighing and dissolution" phase.
Experimental Protocol: Safe Solubilization
Preparation: Activate the chemical fume hood (Face velocity: 0.5 m/s). Don PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.[6]
Weighing:
Place the receiving vial inside the balance before opening the source container.
Use an anti-static gun if the powder is static-prone to prevent dispersal.
Self-Validation Step: Wipe the exterior of the source container with a solvent-dampened tissue after closing. If the tissue shows residue, your transfer technique requires refinement.
Dissolution:
Add solvent (e.g., DMSO) immediately to the vial to trap dust.
Vortex inside the hood. Do not transport open vials containing the solid.
Diagram 1: Safe Handling & Exposure Control Workflow
Caption: Logical workflow for handling halogenated indazoles to minimize particulate exposure.
Part 4: Emergency Response & First Aid
Mechanism of Action
In case of exposure, the primary threat is local tissue irritation caused by the halogenated aromatic system. The response strategy focuses on rapid dilution and removal.
Diagram 2: Emergency Response Logic Tree
Caption: Decision matrix for immediate response to chemical exposure.
First Aid Protocols
Eye Contact: Immediately flush with water for at least 15 minutes.[1][2][7] Critical: Use thumb and forefinger to hold eyelids apart to ensure irrigation of the entire eye surface.
Skin Contact: Brush off loose powder before washing to prevent increasing surface area absorption. Wash with non-abrasive soap.
Ingestion: Do NOT induce vomiting. Rinse mouth with water if the person is conscious.[7]
Part 5: Storage, Stability & Disposal
Storage Conditions
Temperature: While some sources suggest room temperature is acceptable for short-term transit, 2-8°C (Refrigerated) is recommended for long-term storage to prevent slow debromination or oxidation.
Environment: Store under inert gas (Nitrogen or Argon) if possible. Keep container tightly sealed in a dry, well-ventilated place.
Protocol: Dissolve in a combustible solvent (e.g., acetone) and dispose of via a licensed chemical incinerator equipped with an afterburner and scrubber. Never dispose of down the drain.
Part 6: Synthesis & Application Context
Why this Molecule Matters
4-bromo-6-fluoro-2-methyl-2H-indazole is a "privileged scaffold."[8] The N-methyl group at the 2-position locks the tautomeric preference, differentiating it from 1H-indazoles.
The Bromine (C4): Serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the carbon skeleton.
The Fluorine (C6): Modulates pKa and lipophilicity, often improving the metabolic stability of the final drug candidate by blocking oxidative metabolism at this position.
References
Sigma-Aldrich. (n.d.). 4-bromo-6-fluoro-2-methyl-2H-indazole Product Detail. Retrieved from
BLDpharm. (n.d.). 4-Bromo-6-fluoro-2-methyl-2H-indazole Safety Data. Retrieved from
PubChem. (n.d.). Indazole Structure and Bioactivity Data. National Library of Medicine. Retrieved from
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from
Technical Guide: 2H-Indazole Scaffold Building Blocks for Medicinal Chemistry
Executive Summary The 2H-indazole scaffold represents a distinct and increasingly valuable pharmacophore in modern medicinal chemistry.[1] While its tautomer, 1H-indazole, is thermodynamically favored and ubiquitous, the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2H-indazole scaffold represents a distinct and increasingly valuable pharmacophore in modern medicinal chemistry.[1] While its tautomer, 1H-indazole, is thermodynamically favored and ubiquitous, the 2H-isomer offers unique electronic vectors, hydrogen-bonding capabilities, and geometric constraints that are critical for optimizing ligand-target interactions, particularly in kinase and GPCR drug discovery.
This guide provides a technical deep-dive into the 2H-indazole scaffold, focusing on overcoming the synthetic challenge of regioselectivity, understanding its physicochemical distinctiveness, and applying it effectively in drug design.
Structural & Electronic Properties: The Tautomeric Challenge
To effectively utilize 2H-indazole building blocks, one must first understand the thermodynamic landscape that makes their synthesis challenging.
Tautomeric Equilibrium
Indazole exists in two annular tautomeric forms: 1H-indazole and 2H-indazole .[2]
1H-Indazole (Benzenoid): Thermodynamically more stable (
). The benzene ring retains full aromaticity.
2H-Indazole (Quinoid-like): Less stable due to the disruption of the benzene ring's aromatic sextet, resulting in a quinoid-like electronic distribution.
Physicochemical Comparison
The shift from N1 to N2 substitution drastically alters the electronic profile, affecting solubility, permeability, and binding affinity.
Property
1-Methyl-1H-indazole
2-Methyl-2H-indazole
Medicinal Chemistry Implication
Dipole Moment
~1.50 D
~3.40 D
2H-isomers are more polar; affects alignment in electrostatic pockets.
Basicity (pKb)
~0.42
~2.02
2H-indazoles are significantly more basic, influencing pKa and salt formation.
H-Bonding
N2 is a weak acceptor
N1 is a strong acceptor
In 2H-indazoles, N1 is available as a specific H-bond acceptor (e.g., hinge binder).
Topology
"Banana" shape
Linear/Extended
2H-substitution projects vectors linearly, ideal for deep pocket penetration.
Key Insight: The increased basicity and dipole moment of the 2H-scaffold make it an excellent bioisostere for purines and benzimidazoles, often improving metabolic stability against N-dealkylation compared to their 1H counterparts.
Synthetic Strategies: Accessing the 2H-Scaffold
The primary hurdle in 2H-indazole chemistry is regioselectivity . Direct alkylation of unsubstituted indazole typically yields a mixture favoring the N1-isomer (thermodynamic product). To access high-purity 2H-building blocks, researchers must rely on kinetic control or cyclization strategies .
Strategy A: The Davis-Beirut Reaction (De Novo Synthesis)
The most robust method for generating 2H-indazoles without N1-contamination is the Davis-Beirut reaction . This method constructs the N-N bond directly, locking the structure into the 2H-form.[1]
Mechanism: Base-catalyzed cyclization of o-nitrobenzylamines.
Utility: Tolerates diverse functional groups; ideal for creating 3-substituted-2H-indazoles.[3]
Strategy B: Cadogan-Type Reductive Cyclization
Uses trialkylphosphines (e.g.,
) to deoxygenate o-nitrobenzaldimines or o-nitroazobenzenes.[1] This creates a nitrene intermediate that inserts into the adjacent nitrogen, forming the N-N bond.
While difficult, N2-selectivity can be achieved using:
Meerwein Salts: Alkylation with trimethyloxonium tetrafluoroborate (
) often favors N2 (kinetic control).
Steric Blocking: Bulky groups at C7 can sterically hinder N1, directing alkylation to N2.
Visualization: Synthetic Decision Tree
The following diagram outlines the logical flow for selecting a synthetic route based on substrate availability and desired substitution.
Caption: Decision tree for accessing 2H-indazoles. Cyclization strategies (Right) offer superior regiocontrol compared to direct alkylation (Left).
Medicinal Chemistry Applications & Case Studies
Kinase Inhibition: The Pazopanib Example
Pazopanib (Votrient) is the quintessential example of the 2H-indazole scaffold in an approved drug.
Structure: Contains a 2,3-dimethyl-2H-indazole core.
Role: The 2H-indazole acts as the "hinge binder." The N1 nitrogen (with its lone pair) accepts a hydrogen bond from the kinase hinge region, while the C3-methyl group fills a hydrophobic pocket.
Why 2H? If the scaffold were 1H-indazole, the vector of the N-methyl group would shift, likely clashing with the ATP-binding pocket or losing the critical H-bond acceptor capability at N1.
Emerging Targets: EP4 Antagonists
Recent research (2023) identified 2H-indazole-3-carboxamides as potent antagonists for the Prostanoid EP4 receptor (cancer immunotherapy).[4] The 2H-geometry was essential for orienting the carboxamide group to interact with the receptor's polar residues, a conformation energetically inaccessible to the 1H-isomer.
Late-Stage Functionalization (C3 Position)
Once the 2H-core is established, functionalizing C3 is a common optimization step.
C3-Formylation: A recent metal-free method uses Selectfluor in DMSO. This provides a handle for reductive amination or olefination.
Halogenation: N-halosuccinimides (NXS) can selectively halogenate C3 in 2H-indazoles without metal catalysts, enabling subsequent Suzuki or Buchwald couplings.
Experimental Protocols
Protocol A: The Davis-Beirut Reaction (Synthesis of 2H-Indazoles)
Primary method for generating N2-substituted indazoles from o-nitrobenzyl precursors.
Reagents:
o-Nitrobenzylamine derivative (1.0 equiv)
Alcohol solvent (MeOH or EtOH)
KOH or NaOH (10 equiv)
Safety Note: Nitro-compounds are potentially explosive. Work behind a blast shield.
Procedure:
Dissolve the o-nitrobenzylamine (e.g., N-(2-nitrobenzyl)aniline) in MeOH (0.1 M concentration).
Add aqueous KOH (40% w/v, 10 equiv) to the solution.
Heat the reaction mixture to 60–80 °C for 4–12 hours. Monitor by TLC/LCMS for the disappearance of the nitro starting material.
Workup: Cool to room temperature. Dilute with water and extract with EtOAc (3x).
Wash combined organics with brine, dry over
, and concentrate.
Purification: Flash chromatography (Hexane/EtOAc). 2H-indazoles typically elute later than non-polar impurities due to higher polarity.
Mechanism Visualization (Davis-Beirut):
Caption: Simplified mechanistic pathway of the Davis-Beirut reaction converting o-nitrobenzylamines to 2H-indazoles.
Protocol B: Regioselective C3-Bromination of 2H-Indazoles
Method for activating the scaffold for cross-coupling.
Reagents:
2-Substituted-2H-indazole (1.0 equiv)
N-Bromosuccinimide (NBS) (1.1 equiv)
Acetonitrile (MeCN)
Procedure:
Dissolve 2H-indazole substrate in MeCN (0.1 M).
Add NBS (1.1 equiv) portion-wise at room temperature.
Stir at RT for 1–2 hours. The reaction is usually rapid.
Quench: Add saturated
(sodium thiosulfate) to neutralize excess bromine.
Extract with DCM, dry, and concentrate.
Note: This method is highly selective for C3 over the benzenoid ring positions (C4-C7) due to the electron-rich nature of the pyrazole ring in the 2H-tautomer.
References
Kurth, M. J., et al. (2005).[5] Davis–Beirut reaction: Mechanism and Applications in Heterocycle Synthesis.[6] Tetrahedron Letters. (Foundational mechanism reference).
[Link]
Wang, Y., et al. (2023).[4] Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists.[4] Journal of Medicinal Chemistry.[4][7]
[Link]
Pitchai, M., et al. (2024).[3] Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen.[3]
[Link]
Singampalli, A., et al. (2025).[7][8] Indazole – an emerging privileged scaffold: synthesis and its biological significance.[7][8][9][10][11] RSC Medicinal Chemistry.[7]
[Link]
Zhang, L., et al. (2018). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances.
[Link]
4-bromo-6-fluoro-2-methyl-2H-indazole price and supplier availability
Part 1: Executive Summary & Strategic Importance 4-Bromo-6-fluoro-2-methyl-2H-indazole (CAS: 1425932-77-9 ) is a specialized heterocyclic building block, primarily utilized in the synthesis of Serine/Threonine Kinase inh...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Importance
4-Bromo-6-fluoro-2-methyl-2H-indazole (CAS: 1425932-77-9 ) is a specialized heterocyclic building block, primarily utilized in the synthesis of Serine/Threonine Kinase inhibitors (specifically PAK1 and Aurora kinase pathways). Its unique substitution pattern—combining a 4-bromo handle for cross-coupling, a 6-fluoro motif for metabolic stability, and a fixed 2-methyl group—makes it a high-value scaffold for structure-activity relationship (SAR) studies.
Critical Sourcing Insight: The primary challenge with this intermediate is regioisomer purity . The methylation of the parent indazole often yields a mixture of 1-methyl (thermodynamic) and 2-methyl (kinetic/condition-dependent) isomers. Commercial samples labeled as "97% pure" may contain significant levels of the unwanted 1-methyl isomer, which has distinct biological activity and can confound SAR data. This guide provides the protocols to verify regio-purity and strategies to procure cost-effective supplies.
Part 2: Chemical Profile & Technical Specifications
Property
Specification
Notes
IUPAC Name
4-Bromo-6-fluoro-2-methyl-2H-indazole
Distinct from 1H-isomer (CAS 1354219-92-3)
CAS Number
1425932-77-9
Verify CAS carefully; vendors often mix isomers.
Molecular Formula
C₈H₆BrFN₂
MW: 229.05 g/mol
Physical State
Tan to off-white solid
Color variance indicates oxidation or impurities.
Solubility
DMSO, DMF, DCM
Poor solubility in water/ether.
Key Functionality
C-Br (Suzuki/Buchwald coupling)
C4-Br is highly reactive for Pd-catalyzed coupling.
Structural Integrity & Tautomerism
The 2-methyl group locks the indazole in its quinonoid-like 2H-tautomeric form. This is critical because the 2H-indazole typically presents a different hydrogen bond acceptor/donor profile in the kinase ATP-binding pocket compared to the 1H-form.
1H-Indazole (Benzenoid): More stable, aromatic.
2H-Indazole (Quinonoid): Less stable, higher dipole moment, often crucial for specific binding modes (e.g., in PAK1 inhibitors).
Part 3: Market Intelligence & Supplier Availability
The market is bifurcated into High-Cost Catalog Suppliers (for guaranteed small-scale purity) and Bulk Intermediates Suppliers (for scale-up).
Note: Prices are estimated based on Q3 2024 data and subject to fluctuation.
Supplier
Pack Size
Est. Price (USD)
Lead Time
Strategic Use Case
Sigma-Aldrich
250 mg
~$910
1-2 Weeks
Reference Standard. Use for QC benchmarking only.
Apollo Scientific
1 g
~$30
3-5 Days
Primary Source. Best balance of cost/quality for R&D.
BLDpharm
1 g
~$45
1-2 Weeks
Backup Source. Reliable purity, good for bulk inquiries.
Ambeed
5 g
~$120
2-3 Weeks
Scale-Up. Good for gram-scale synthesis campaigns.
Enamine
Custom
Inquire
4-6 Weeks
Library Synthesis. Best for purchasing analogs/arrays.
Procurement Warning: The price disparity between Sigma (
30/g) is extreme. This often reflects the cost of rigorous regioisomer separation. When buying from cheaper sources, mandatory in-house QC (NMR) is required to ensure you haven't received the 1-methyl isomer.
Part 4: Technical Deep Dive – Synthesis & Quality Control
A. Synthesis Pathways: The Regioselectivity Challenge
There are two primary routes to this molecule. Understanding them allows you to assess supplier claims and "Make vs. Buy" decisions.
Classical Route (Non-Selective): Methylation of 4-bromo-6-fluoro-1H-indazole with MeI/K₂CO₃.
Risk:[1] Suppliers may skip the difficult separation, selling the mixture.
Modern Route (N2-Selective): Alkylation using Trimethyloxonium tetrafluoroborate (Meerwein's salt) or Alkyl Imidates .
Mechanism:[1][2][3][4][5] Kinetic control or specific transition states favor the N2-alkylation (Pfizer/WuXi method).
Outcome: >95:5 N2:N1 selectivity.
Recommendation: If synthesizing in-house, use the Meerwein salt method in EtOAc/DCM.
B. Quality Control: The "Self-Validating" Protocol
You cannot rely solely on LCMS, as the N1 and N2 isomers have identical masses and similar retention times. 1H NMR is the definitive test.
Diagnostic NMR Signals (DMSO-d₆):
N-Methyl Group:
N2-Me (Target): Singlet typically at 4.15 – 4.25 ppm .
N1-Me (Impurity): Singlet typically at 4.00 – 4.05 ppm .
C3-Proton:
N2-Isomer: The C3-H is often deshielded relative to N1, appearing around 8.3 – 8.5 ppm .
NOESY (Definitive):
N2-Me: Shows NOE correlation to H3 (singlet) and H7 (doublet).
N1-Me: Shows NOE correlation only to H7 (or H2 if it existed). The lack of NOE to H3 is diagnostic for N1.
Part 5: Workflow Visualization
The following diagram outlines the decision logic for procurement and QC, ensuring no compromised material enters the biological assay pipeline.
Caption: Procurement and Quality Control Decision Tree for ensuring Regioisomer Purity.
Part 6: Strategic Recommendations
For MedChem SAR (Milligram Scale):
Buy: Purchase 1g from Apollo Scientific or BLDpharm .
Validate: Run a quick 1H NMR. If the N-Me peak is at 4.2 ppm, proceed. If 4.0 ppm, return.
For Scale-Up (>100g):
Make: Do not buy bulk catalog material without a specific batch COA confirming isomer ratio.
Route: Contract a CRO (e.g., WuXi, ChemPartner) to synthesize via the N2-selective alkylation (using Trimethyloxonium tetrafluoroborate) or via cyclization of 2-bromo-4-fluoro-6-nitrobenzaldehyde with methyl hydrazine (requires careful temp control).
Safety Note:
Indazoles can be sensitizers. Handle with standard PPE.
If synthesizing, methyl hydrazine is highly toxic; prefer the alkylation route if safety equipment is limited.
References
Pfizer Inc. Selective N2-Alkylation of Indazoles.[3] Synthesis, 2022, 54, 3215-3226.[6] (Contextual citation for N2-selective methodology).
Google Patents.WO2013026914A1: Serine/threonine PAK1 inhibitors.
literature review of 2-methyl-2H-indazole analogs in drug discovery
An In-depth Technical Guide to 2-Methyl-2H-Indazole Analogs in Drug Discovery Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaf...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 2-Methyl-2H-Indazole Analogs in Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, exist primarily in two tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole isomer has garnered significant attention for its unique biological profile and intellectual property potential.[1][3]
This guide focuses specifically on the 2-methyl-2H-indazole core and its analogs. The seemingly simple addition of a methyl group at the N-2 position profoundly alters the molecule's physicochemical properties, including its basicity and dipole moment, compared to its 1-methyl-1H counterpart.[3][4] These differences in electronic distribution and spatial arrangement are critical, as they dictate how these molecules interact with their biological targets. Over the past two decades, 2-methyl-2H-indazole derivatives have emerged as potent agents in numerous therapeutic areas, most notably in oncology, inflammation, and neurology, primarily by acting as inhibitors of key enzymes like protein kinases.[5][6] This document provides a comprehensive literature review, synthesizing data on their synthesis, biological activity, and structure-activity relationships to serve as a vital resource for drug development professionals.
PART 1: Regioselective Synthesis of 2-Methyl-2H-Indazole Analogs
A primary challenge in working with indazoles is achieving regioselective N-alkylation. Direct alkylation of an unsubstituted indazole often yields a mixture of N-1 and N-2 isomers, with the N-1 product being thermodynamically favored.[7] Therefore, developing robust synthetic methodologies that selectively yield the 2-methyl-2H-indazole core is paramount for advancing drug discovery programs.
Causality in Synthetic Strategy: Why Choose a Multi-Component Reaction?
One-pot, multi-component reactions are highly valued in medicinal chemistry for their efficiency, atom economy, and ability to rapidly generate diverse libraries of compounds from simple starting materials. The copper-catalyzed synthesis of 2-aryl-2H-indazoles is a prime example of a self-validating system where the reaction conditions are specifically designed to favor the formation of the requisite C-N and N-N bonds in a single, streamlined process.[3][8] The use of a copper catalyst is critical; it facilitates the key bond-forming steps that lead to the desired 2H-indazole product over the 1H isomer.[8]
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Aryl-2H-Indazoles
This protocol is adapted from a widely used method for generating N-2 substituted indazoles.[3]
Materials:
2-Bromobenzaldehyde
Primary amine (e.g., methylamine)
Sodium azide (NaN₃)
Copper(I) iodide (CuI)
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
Dimethyl sulfoxide (DMSO), anhydrous
Ethyl acetate
Brine solution
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Step-by-Step Methodology:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv).
Solvent Addition: Add anhydrous DMSO (5 mL) to the flask.
Reaction Execution: Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Washing: Combine the organic layers and wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-2H-indazole.[3]
Visualization: General Synthetic Workflow
Caption: General workflow for the copper-catalyzed synthesis of 2H-indazoles.
PART 2: Therapeutic Applications and Mechanistic Insights
The versatility of the 2-methyl-2H-indazole scaffold is evident in its wide-ranging biological activities. This section explores its application in key therapeutic areas, detailing the mechanisms of action and presenting relevant in vitro data.
A. Oncology: Targeting Aberrant Kinase Signaling
The most prominent application of 2-methyl-2H-indazole analogs is in oncology, where they function as potent inhibitors of protein kinases—enzymes that are frequently dysregulated in cancer.[6][9] Pazopanib, an FDA-approved drug for renal cell carcinoma, features a 2,3-dimethyl-2H-indazole moiety and serves as a prime example of the scaffold's success. These analogs often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates crucial for tumor cell proliferation, survival, and angiogenesis.[4][6]
Signaling Pathway: VEGFR Inhibition in Angiogenesis
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical pathway for angiogenesis, the formation of new blood vessels that tumors require to grow. 2-Methyl-2H-indazole analogs can inhibit VEGFR, thereby cutting off the tumor's blood supply.
Caption: Indazole analogs can inhibit GSK-3β, preventing tau hyperphosphorylation.
PART 3: Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For 2-methyl-2H-indazole analogs, several key SAR trends have been identified.
N-2 Position: The presence of a small alkyl group like methyl at the N-2 position is often crucial. For prostanoid EP4 receptor antagonists, the 2H-regioisomer was found to be essential for maintaining antagonist potency, with 1H-isomers being over 100-fold less active.
[12]* C-3 Position: This position is a key vector for modification. For kinase inhibitors, large, hydrophobic groups that can interact with the enzyme's hinge region are often placed here. For example, substituting this position with various amide or sulfonamide groups can dramatically enhance activity and selectivity.
[6]* C-5 and C-6 Positions: The benzene ring of the indazole core provides multiple points for substitution to fine-tune properties. In VEGFR-2 inhibitors, adding hydrogen bond-forming groups like amides or sulfonamides at these positions resulted in enhanced activity compared to hydrophobic groups.
[6]
Caption: Key SAR points on the 2-methyl-2H-indazole scaffold.
Conclusion and Future Outlook
The 2-methyl-2H-indazole scaffold has unequivocally established itself as a privileged structure in modern drug discovery. Its derivatives have demonstrated potent and often selective activity against a host of therapeutically relevant targets, from protein kinases in oncology to enzymes implicated in inflammation and neurodegeneration. The success of approved drugs like Pazopanib validates the scaffold's potential and provides a strong foundation for future development.
The path forward is clear. Future research should focus on:
Expanding Therapeutic Applications: Exploring the utility of these analogs against novel biological targets and in other disease areas.
Improving Selectivity: Designing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and enhance safety.
Overcoming Resistance: Developing analogs that are active against drug-resistant mutants, particularly in the context of cancer kinase inhibitors.
[11]
By leveraging the established synthetic methodologies and a deep understanding of the structure-activity relationships detailed in this guide, researchers are well-equipped to unlock the full therapeutic potential of this remarkable molecular framework.
References
Cheung, M., Boloor, A., & Stafford, J. (2003). Efficient and regioselective synthesis of 2-alkyl-2H-indazoles. The Journal of organic chemistry.
Bollikolla, H. B., & Boddapati, S. N. M. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Available at: [Link]
Panchangam, M. K., et al. (2022). Biologically active 2H-indazole-containing compounds. ResearchGate. Available at: [Link]
Google Patents. (n.d.). MY187555A - 2-h-indazole derivatives as cyclin-dependent kinase (cdk) inhibitors and therapeutic uses thereof.
SciSpace. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Available at: [Link]
Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
ACS Publications. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. Available at: [Link]
MDPI. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Available at: [Link]
Expert Opinion on Therapeutic Patents. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Available at: [Link]
ResearchGate. (n.d.). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Available at: [Link]
Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Available at: [Link]
MDPI. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Available at: [Link]
Assiut University. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Available at: [Link]
Hariyanti, F. P., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Indonesian Journal of Pharmacy. Available at: [Link]
PubMed. (2019). Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. Available at: [Link]
Taylor & Francis Online. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Available at: [Link]
El-Damasy, D. A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]
PubMed. (n.d.). Importance of Indazole against Neurological Disorders. Available at: [Link]
PubChem. (n.d.). 2-Methyl-2H-indazole. Available at: [Link]
ResearchGate. (n.d.). Importance of Indazole against Neurological Disorders | Request PDF. Available at: [Link]
RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]
ACS Publications. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
Application Note: Regioselective Methylation of 4-bromo-6-fluoro-1H-indazole
A Technical Guide for Synthetic Chemists in Drug Discovery Abstract The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives finding application as therapeutic agents.[1][2] The 4...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Synthetic Chemists in Drug Discovery
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives finding application as therapeutic agents.[1][2] The 4-bromo-6-fluoro-1H-indazole is a valuable building block, but its functionalization, particularly N-alkylation, presents a significant regioselectivity challenge, often yielding a mixture of N1 and N2 isomers.[3][4] The specific regioisomer can drastically alter the pharmacological profile of the final compound. This guide provides a detailed analysis of the factors governing the regioselective methylation of 4-bromo-6-fluoro-1H-indazole and presents two distinct, field-proven protocols to selectively synthesize the N1-methyl (thermodynamically favored) and N2-methyl (kinetically favored) products.
The Challenge: Understanding N1 vs. N2 Regioselectivity
The indazole ring possesses two nucleophilic nitrogen atoms, leading to two potential sites for alkylation.[5] The resulting N1 and N2 substituted products arise from competing reaction pathways that are governed by a delicate balance of thermodynamic and kinetic factors.[5][6]
Thermodynamic Control (N1-Alkylation): The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[3][7] Consequently, reaction conditions that allow for equilibrium between the isomers, such as higher temperatures or the use of specific base-solvent systems, typically favor the formation of the more stable N1-alkylated product.[3][5]
Kinetic Control (N2-Alkylation): The N2 position can be more sterically accessible or have a higher electron density in the intermediate indazolide anion, leading to a faster initial reaction rate.[6] Conditions that favor the fastest-forming product, such as lower temperatures, often yield the N2-isomer as the major product.[3]
The choice of base, solvent, counter-ion, and temperature are critical variables that a researcher can manipulate to steer the reaction toward the desired regioisomer.[3] The electron-withdrawing nature of the fluorine and bromine substituents on the carbocyclic ring of 4-bromo-6-fluoro-1H-indazole also plays a crucial role in modulating the nucleophilicity of the N1 and N2 positions.
Caption: Competing pathways in the methylation of 4-bromo-6-fluoro-1H-indazole.
Protocol 1: Selective Synthesis of 4-bromo-6-fluoro-1-methyl-1H-indazole (N1-Isomer)
This protocol leverages thermodynamic control to achieve high selectivity for the N1 position. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity in the alkylation of indazoles.[5][8] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering attack at that position and favoring alkylation at N1.[7]
Materials and Reagents
Reagent
CAS
M.W.
Amount
Moles (mmol)
Equiv.
4-bromo-6-fluoro-1H-indazole
885520-70-7
215.03
1.00 g
4.65
1.0
Sodium Hydride (60% in oil)
7646-69-7
24.00
223 mg
5.58
1.2
Methyl Iodide (MeI)
74-88-4
141.94
0.35 mL
5.58
1.2
Anhydrous Tetrahydrofuran (THF)
109-99-9
-
20 mL
-
-
Saturated NH₄Cl (aq)
-
-
20 mL
-
-
Ethyl Acetate (EtOAc)
141-78-6
-
50 mL
-
-
Brine
-
-
20 mL
-
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
-
-
-
Step-by-Step Procedure
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-6-fluoro-1H-indazole (1.00 g, 4.65 mmol).
Solvent Addition: Add anhydrous THF (20 mL) and stir the solution at room temperature until the starting material is fully dissolved.
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 223 mg, 5.58 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes. The solution may become slightly cloudy.
Alkylation: Add methyl iodide (0.35 mL, 5.58 mmol) dropwise to the reaction mixture at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 0-20% ethyl acetate in hexanes) to yield the pure N1-methylated product.
Caption: Experimental workflow for selective N1-methylation.
Protocol 2: Synthesis of 4-bromo-6-fluoro-2-methyl-2H-indazole (N2-Isomer)
This protocol aims for the kinetically controlled N2-isomer. Achieving high N2 selectivity can be more challenging than N1. While methods like the Mitsunobu reaction are known to favor N2-alkylation, they are often more complex.[9] A simpler approach involves using a weaker base and a polar aprotic solvent like DMF, which can favor the kinetic product, although a mixture of isomers is common.[4] The following protocol provides a starting point, and optimization of temperature and reaction time may be necessary to maximize the N2:N1 ratio.
Materials and Reagents
Reagent
CAS
M.W.
Amount
Moles (mmol)
Equiv.
4-bromo-6-fluoro-1H-indazole
885520-70-7
215.03
1.00 g
4.65
1.0
Potassium Carbonate (K₂CO₃)
584-08-7
138.21
964 mg
6.98
1.5
Methyl Iodide (MeI)
74-88-4
141.94
0.32 mL
5.12
1.1
Anhydrous Dimethylformamide (DMF)
68-12-2
-
20 mL
-
-
Water
7732-18-5
-
50 mL
-
-
Ethyl Acetate (EtOAc)
141-78-6
-
50 mL
-
-
Brine
-
-
20 mL
-
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
-
-
-
Step-by-Step Procedure
Setup: To a 100 mL round-bottom flask, add 4-bromo-6-fluoro-1H-indazole (1.00 g, 4.65 mmol) and finely powdered potassium carbonate (964 mg, 6.98 mmol).
Solvent Addition: Add anhydrous DMF (20 mL) and stir the suspension at room temperature.
Alkylation: Add methyl iodide (0.32 mL, 5.12 mmol) to the suspension.
Reaction: Stir the reaction mixture at room temperature (or slightly elevated, e.g., 40-50 °C, to increase rate) for 12-24 hours. The N2:N1 ratio is highly dependent on temperature; lower temperatures favor the kinetic N2 product.[3] Monitor the reaction by LC-MS, analyzing for both product isomers and remaining starting material.
Workup: Pour the reaction mixture into ice-cold water (50 mL).
Extraction: Extract the aqueous mixture with ethyl acetate (2 x 25 mL).
Washing: Wash the combined organic layers with water (2 x 20 mL) to remove residual DMF, followed by brine (20 mL).
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Carefully purify the crude product by column chromatography on silica gel. The N1 and N2 isomers often have different polarities, allowing for separation.
Caption: Experimental workflow for N2-selective methylation.
Characterization and Validation
Confirming the regiochemical outcome is paramount. ¹H-NMR spectroscopy is the most powerful tool for distinguishing between N1 and N2-alkylated indazoles.[6]
N1-methyl-4-bromo-6-fluoro-1H-indazole: The proton at the C7 position (adjacent to the N1-methyl group) will appear at a characteristically upfield (lower ppm) chemical shift.
N2-methyl-4-bromo-6-fluoro-2H-indazole: The proton at the C7 position is significantly deshielded due to the anisotropic effect of the lone pair on the N1 atom and will appear at a downfield (higher ppm) chemical shift compared to the N1-isomer.[6] Additionally, the C3 proton in N2 isomers is typically shielded (appears more upfield) relative to the same proton in the N1 isomer.[6]
A comparative analysis of the ¹H-NMR spectra of the two purified products will provide unambiguous structural assignment.
Summary and Outlook
The regioselective methylation of 4-bromo-6-fluoro-1H-indazole is a controllable process dictated by the fundamental principles of kinetic and thermodynamic control. High N1-selectivity can be reliably achieved using strong bases like NaH in aprotic solvents, driving the reaction to its thermodynamic minimum.[5] Conversely, achieving high N2-selectivity requires conditions that favor the kinetic product, which may involve milder bases and careful temperature control.[3] The protocols provided herein offer robust starting points for researchers to access either desired regioisomer, enabling further exploration in drug development programs.
References
BenchChem. Regioselectivity issues in the functionalization of indazoles.
BenchChem. Troubleshooting regioselectivity in indazole synthesis.
Cano, J. et al. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Inorganic Chemistry.
Lu, P. et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
Lu, P. et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.
Application Note: Suzuki-Miyaura Coupling of 4-Bromo-6-fluoro-2-methyl-2H-indazole
Introduction & Strategic Significance The 2-methyl-2H-indazole scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors (e.g., VEGFR, p38 MAP kinase)...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Significance
The 2-methyl-2H-indazole scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors (e.g., VEGFR, p38 MAP kinase) and anticancer agents. The specific substrate, 4-bromo-6-fluoro-2-methyl-2H-indazole , represents a high-value building block where the C4-bromide serves as a diversity handle and the C6-fluorine atom modulates metabolic stability and electronic properties.
Mechanistic Insight
Successfully coupling at the C4 position of the indazole core requires navigating specific electronic and steric environments:
Electronic Activation: The C6-fluorine atom exerts an inductive electron-withdrawing effect (-I), which lowers the electron density of the arene. This accelerates the oxidative addition of the Palladium(0) species into the C4-Br bond, making this substrate generally more reactive than its non-fluorinated counterparts.
Steric Considerations: While C4 is less sterically hindered than the C7 position (which suffers from peri-interactions with N1), it is adjacent to the bridgehead carbons. Consequently, bulky phosphine ligands or chelating ligands with large bite angles (e.g., dppf) are often required to facilitate the reductive elimination step.
Regiostability: Unlike 1H-indazoles, the 2-methyl-2H-indazole is fixed. There is no risk of N-arylation or tautomeric equilibration, allowing for the use of stronger bases if necessary.
Reaction Engineering & Optimization
To ensure reproducibility and high yields, we define two protocol tiers: Method A (Robust/Standard) for typical boronic acids, and Method B (High-Performance) for sterically hindered or electron-poor coupling partners.
Optimization Logic (Decision Matrix)
Parameter
Standard Condition (Method A)
High-Performance (Method B)
Rationale
Catalyst
Pd(dppf)Cl₂·CH₂Cl₂
XPhos Pd G2 or Pd₂(dba)₃ / XPhos
Pd(dppf)Cl₂ is air-stable and highly effective for heteroaryl bromides. XPhos systems excel with difficult, hindered substrates.
Loading
5.0 mol%
1.0 - 3.0 mol%
Higher loading ensures completion in Method A; Method B relies on the high turnover number (TON) of dialkylbiaryl phosphines.
Base
K₂CO₃ (2.0 - 3.0 equiv)
K₃PO₄ (3.0 equiv)
Carbonate is mild and general. Phosphate is more basic, aiding transmetallation of hindered boronates.
Solvent
1,4-Dioxane / H₂O (4:1)
THF / H₂O (10:1) or Toluene/H₂O
Aqueous mixtures are critical to solubilize the inorganic base and activate the boronic acid (formation of boronate species).
Temp
90 - 100 °C
60 - 80 °C
Method A requires thermal energy to drive the cycle; Method B often proceeds at lower temps due to active catalyst species.
Experimental Protocols
Method A: The "Gold Standard" Protocol
Recommended for initial screening and coupling with phenyl, pyridyl, and electron-rich boronic acids.
Solvent: 1,4-Dioxane (degassed) and Water (degassed)
Step-by-Step Procedure:
Setup: In a reaction vial equipped with a magnetic stir bar, charge the 4-bromo-6-fluoro-2-methyl-2H-indazole (e.g., 229 mg, 1.0 mmol), the boronic acid (1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).
Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times to remove oxygen. Critical: Oxygen causes catalyst deactivation and homocoupling of the boronic acid.
Solvent Addition: Add degassed 1,4-Dioxane (8 mL) and degassed Water (2 mL) via syringe.
Catalyst Addition: Under a positive pressure of N₂, quickly remove the septum to add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol). Reseal and purge with N₂ for 2 minutes.
Reaction: Heat the mixture to 90 °C in an oil bath or heating block. Stir vigorously (approx. 600 rpm).
Monitoring: Monitor by TLC or LC-MS after 2 hours. The reaction is typically complete within 4–12 hours.
TLC Eluent:[1][2] Hexanes:Ethyl Acetate (3:1). The product usually fluoresces blue/purple under UV (254 nm).
Dilute with Ethyl Acetate (30 mL) and Water (20 mL).
Filter through a pad of Celite® to remove Palladium black. Wash the pad with Ethyl Acetate.
Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).
Combine organics, wash with Brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography on silica gel. Gradient: 0% to 40% EtOAc in Hexanes.
Method B: High-Performance Protocol
Use this if Method A results in low conversion (<50%) or if the boronic acid is unstable.
Modifications:
Catalyst: Replace Pd(dppf)Cl₂ with XPhos Pd G2 (2-3 mol%).
Base: Use K₃PO₄ (3.0 equiv).
Solvent: Use THF/Water (10:1) .
Temperature: Heat to 60 °C . The bulky XPhos ligand creates a highly active mono-ligated Pd(0) species that facilitates oxidative addition even at lower temperatures, reducing protodeboronation side reactions.
Visualized Workflows & Logic
Figure 1: Reaction Scheme and Conditions
Caption: Standard Suzuki-Miyaura coupling pathway for fluorinated indazole substrates.
Figure 2: Troubleshooting Logic Tree
Caption: Diagnostic workflow for common Suzuki coupling failures.
Troubleshooting & Critical Parameters
Protodebromination (Formation of 6-fluoro-2-methyl-2H-indazole)
Cause: This side reaction occurs when the oxidative addition complex [L₂Pd(Ar)Br] intercepts a hydride source (often from the solvent or impurities) faster than it undergoes transmetallation.
Solution:
Ensure solvents are high purity (HPLC grade).
Increase the concentration of the boronic acid (push equilibrium toward transmetallation).
Switch to a less protic solvent system (e.g., Toluene/Water instead of Dioxane/Water).
Low Conversion with Heteroaryl Boronic Acids
Cause: Heteroaryl boronic acids (e.g., 2-pyridyl, thiazolyl) are prone to rapid protodeboronation (decomposition) under basic conditions.
Solution:
Use Method B (XPhos Pd G2).
Use Boronic Esters (Pinacol esters) instead of acids; they are more stable.[5]
Add the base last or add the boronic acid in portions to keep the active concentration low but constant.
Purification of Indazoles
Indazoles are basic. If the product streaks on silica gel, add 1% Triethylamine to the eluent system to neutralize acidic sites on the silica.
References
Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 2021.
Application Note: Strategic Utilization of 4-Bromo-6-fluoro-2-methyl-2H-indazole in Kinase Inhibitor Design
This Application Note is structured to provide a comprehensive, expert-level guide for using 4-bromo-6-fluoro-2-methyl-2H-indazole as a strategic intermediate in kinase inhibitor discovery. Executive Summary The 2H-indaz...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to provide a comprehensive, expert-level guide for using 4-bromo-6-fluoro-2-methyl-2H-indazole as a strategic intermediate in kinase inhibitor discovery.
Executive Summary
The 2H-indazole core is a privileged scaffold in medicinal chemistry, famously validated by the VEGFR inhibitor Pazopanib (Votrient) . Unlike its thermodynamic isomer (1H-indazole), the 2H-indazole locks the nitrogen electron density in a specific orientation, often improving solubility and creating unique hydrogen-bonding vectors within the ATP-binding pocket of kinases (e.g., VEGFR, FGFR, p38 MAPK).
The specific intermediate 4-bromo-6-fluoro-2-methyl-2H-indazole offers a distinct advantage:
C4-Bromine: A versatile handle for cross-coupling reactions to install "hinge-binding" motifs or extend into the solvent front.
C6-Fluorine: Blocks a common metabolic soft spot (oxidation) and modulates the pKa of the ring system.
N2-Methyl: Fixes the tautomeric state, ensuring consistent binding modes.
This guide provides the protocols to synthesize, validate, and utilize this intermediate, addressing the primary challenge: Regioselective N2-methylation .
Chemical Profile & Properties[1][2][3][4]
Property
Data
IUPAC Name
4-bromo-6-fluoro-2-methyl-2H-indazole
CAS Number
1425932-77-9
Molecular Formula
C₈H₆BrFN₂
Molecular Weight
229.05 g/mol
Key Functionality
Aryl Bromide (C4), Fluorine (C6), N-Methyl (N2)
Solubility
Soluble in DMSO, DCM, EtOAc; Low solubility in water
Stability
Stable under ambient conditions; Light sensitive (store in amber vials)
Strategic Synthesis: The N2-Selectivity Challenge
The synthesis of 2-methylindazoles from 1H-indazoles is non-trivial due to annular tautomerism . Direct alkylation typically favors the thermodynamically stable N1-isomer (ratio often 2:1 or higher). To access the bioactive N2-isomer, we employ a protocol using Trimethyloxonium tetrafluoroborate (Meerwein's Salt) , which significantly enhances N2-selectivity compared to methyl iodide.
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Workup: Saturated NaHCO3 solution
Step-by-Step Procedure:
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-bromo-6-fluoro-1H-indazole (5.0 g, 23.2 mmol) in anhydrous EtOAc (50 mL).
Addition: Cool the solution to 0°C. Add Trimethyloxonium tetrafluoroborate (4.1 g, 27.9 mmol) portion-wise over 10 minutes.
Expert Note: Meerwein's salt is moisture sensitive. Handle quickly or in a glovebox.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The N2-isomer typically is more polar than the N1-isomer in this system but forms a cationic intermediate first.
Quench: The reaction forms an N-methylated cationic salt. Quench by slowly adding saturated aqueous NaHCO3 (50 mL) and stirring vigorously for 30 minutes to deprotonate/neutralize.
Extraction: Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 30 mL). Combine organics, dry over Na2SO4, and concentrate.
Purification: The crude residue will contain a mixture of N1 and N2 isomers (ratios can reach 1:1 to 1:3 favoring N2 depending on precise conditions, but separation is always required). Purify via Flash Column Chromatography (Silica Gel).
Gradient: 0% → 30% EtOAc in Hexanes.
Elution Order: The N1-isomer (1-methyl) typically elutes first (less polar). The target N2-isomer (2-methyl) elutes second .
Analytical Validation (Self-Validating System)
Distinguishing the N1 and N2 isomers is the most critical quality control step. 1H-NMR NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.
Isomer Identification Logic
Feature
N1-Methyl Isomer (Undesired)
N2-Methyl Isomer (Target)
Methyl Shift (1H)
Typically ~4.0 ppm
Typically ~4.2 ppm (Deshielded)
NOESY Correlation
Me-group ↔ C7-H
Me-group ↔ C3-H
Causality
The N1-methyl is spatially close to the proton on C7 (the benzene ring).
The N2-methyl is spatially close to the proton on C3 (the pyrazole ring).
Critical Check: If you observe a cross-peak between the methyl singlet and the aromatic doublet/multiplet of the benzene ring (C7-H), you have the wrong isomer.
Target Confirmation: Look for a cross-peak between the methyl singlet and the isolated singlet of the pyrazole proton (C3-H).
Functionalization Protocols: The C4-Handle
Once the 2-methyl core is secured, the C4-bromine serves as the entry point for library generation.
Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)
Application: Attaching aryl/heteroaryl groups (e.g., to access the hydrophobic pocket).
Charge: Combine 4-bromo-6-fluoro-2-methyl-2H-indazole (1.0 eq), Aryl-Boronic Acid (1.5 eq), and Pd(dppf)Cl2·DCM (0.05 eq) in a microwave vial.
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 5 mins.
Base: Add Cs2CO3 (3.0 eq).
Condition: Heat at 90°C for 2–4 hours (or 110°C for 30 min in microwave).
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)
Application: Installing amino-linked hinge binders.
Condition: Reflux (100–110°C) under Argon for 12 hours.
Note: The C6-Fluorine exerts an inductive effect that may slightly deactivate the C4-position compared to a non-fluorinated ring; highly active catalysts (like Xantphos or RuPhos) are recommended.
Visual Workflow (Graphviz Diagram)
The following diagram illustrates the critical decision pathways and synthetic logic for this intermediate.
Caption: Synthetic workflow for isolating the bioactive N2-methyl isomer and downstream functionalization.
References
Pazopanib Discovery & Synthesis: Harris, P. A., et al. "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry, 51.15 (2008): 4632-4640.
Indazole Alkylation Regioselectivity: Cheung, M. H., et al. "Regioselective N-alkylation of indazoles." Tetrahedron Letters, 46.33 (2005): 5451-5454. (Validates the N1 vs N2 elution order and NOESY assignment).
Meerwein's Salt Application: Use of Trimethyloxonium tetrafluoroborate for N2-methylation in indazoles is described in Pazopanib process patents, e.g., GlaxoSmithKline Patent WO2003068746.
Suzuki Coupling on Indazoles: Song, J. J., et al. "Organometallic methods for the synthesis of the indazole ring system." Chemical Society Reviews, 36 (2007): 1120-1132.
Application
Technical Application Note: Precision Synthesis of 4-Aryl-6-Fluoro-2-Methyl-2H-Indazoles
This Application Note is designed for research scientists and medicinal chemists focusing on the precision synthesis of 4-aryl-6-fluoro-2-methyl-2H-indazoles . This scaffold is a critical pharmacophore in kinase inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for research scientists and medicinal chemists focusing on the precision synthesis of 4-aryl-6-fluoro-2-methyl-2H-indazoles . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., VEGFR, p38 MAP kinase pathways), where the specific 2-methyl-2H-indazole tautomer often exhibits superior binding affinity and metabolic stability compared to its 1H-isomer.
The guide prioritizes the Suzuki-Miyaura Cross-Coupling strategy, as it offers the highest modularity for introducing diverse aryl groups at the challenging C4 position.
Executive Summary & Retrosynthetic Logic
The synthesis of 4-aryl-6-fluoro-2-methyl-2H-indazoles presents two primary challenges:
Regiocontrol of the Indazole Nitrogen: Achieving selective N2-methylation over the thermodynamically favored N1-isomer.
Steric & Electronic Hindrance at C4: The C4 position is peri-positioned to the pyrazole ring, creating steric strain. Furthermore, the 6-fluoro substituent modulates the electron density, requiring a robust catalytic system for oxidative addition.
Retrosynthetic Analysis:
The most robust disconnection is the C4-Aryl bond, utilizing a 4-bromo-6-fluoro-2-methyl-2H-indazole intermediate. This allows for late-stage diversification of the aryl moiety.[1]
Note: Commercially available 4-bromo-6-fluoro-1H-indazole is the assumed starting material. Direct methylation with methyl iodide (MeI) typically yields a 1:1 to 2:1 mixture favoring the undesired N1-isomer.
Protocol A: Meerwein’s Salt Method (High N2 Selectivity)
This method utilizes Trimethyloxonium tetrafluoroborate (Me3OBF4) , a hard alkylating agent that kinetically favors the more nucleophilic N2 position in neutral/acidic media, or via thermodynamic equilibration of the N-alkylated cation.
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Workup: Sat. NaHCO3
Step-by-Step:
Dissolution: Dissolve 4-bromo-6-fluoro-1H-indazole (10 mmol) in anhydrous EtOAc (50 mL) under Argon.
Addition: Add Me3OBF4 (12 mmol) in one portion at room temperature (RT). The reaction is initially heterogeneous.
Reaction: Stir at RT for 4–6 hours. Monitoring by TLC/LCMS will show the consumption of starting material and formation of the N-methylated salt (often precipitates).
Quench: Slowly pour the mixture into saturated aqueous NaHCO3 (100 mL) to neutralize the tetrafluoroboric acid byproduct and deprotonate the indazolium intermediate.
Extraction: Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 30 mL).
Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
Expert Insight: The N2-methyl isomer is typically more polar (elutes later) than the N1-isomer on silica gel due to its quinoid-like resonance contribution.
Expected Yield: 85-95% (N2:N1 ratio typically >9:1).
Core Protocol: Palladium-Catalyzed C4-Arylation
This step utilizes the Suzuki-Miyaura coupling .[2] The 6-fluoro group exerts an inductive withdrawing effect, which actually facilitates the oxidative addition of the Pd catalyst into the C4-Br bond, making this substrate highly reactive compared to non-fluorinated analogs.
Filter through a pad of Celite to remove Palladium black.
Wash the organic layer with Brine, dry over MgSO4, and concentrate.[3]
Purification: Flash column chromatography.
Stationary Phase: Silica Gel.
Mobile Phase: Hexane/EtOAc (typically 10-50% gradient). The 2-methylindazole products are often fluorescent under UV (254/365 nm).
Mechanism of Action (Catalytic Cycle)
Understanding the cycle aids in troubleshooting. The 6-fluoro substituent stabilizes the oxidative addition complex but may destabilize the reductive elimination step if the incoming aryl group is electron-poor.
Figure 2: Suzuki-Miyaura catalytic cycle. The rate-determining step is typically Transmetallation for this electron-deficient scaffold.
Expert Insights & Troubleshooting
Issue 1: Protodebromination (Hydrodehalogenation)
Symptom: Formation of 6-fluoro-2-methyl-2H-indazole (loss of Br, no Aryl coupling).
Cause: Hydride source in the reaction (often from ethanol in commercial chloroform/DCM used for transfers, or oxidation of alcoholic solvents).
Solution: Use anhydrous Toluene/Dioxane and strictly degassed water. Switch to a less electron-rich ligand (e.g., dppf instead of PCy3) to slow down β-hydride elimination pathways if alkyl groups are present.
Issue 2: Low Conversion with Sterically Hindered Boronic Acids
Symptom: Starting material remains after 12h.
Cause: Steric clash at the palladium center during transmetallation.
Solution: Switch to Pd2(dba)3 + XPhos or SPhos . These Buchwald ligands are designed to facilitate coupling of sterically demanding substrates (e.g., ortho-substituted aryls).
Symptom: If the precursor was not purified well, you may carry forward the N1-methyl isomer.
Validation: Use NOESY NMR .
N2-Methyl (Target): NOE correlation between N-Me protons and C3-H.
N1-Methyl (Impurity): NOE correlation between N-Me protons and C7-H (or lack of C3-H correlation).
References
Regioselective Methylation of Indazoles
Cheung, M., Boloor, A., & Stafford, J. A. (2003).[7][8] Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093–4095.
Palladium-Catalyzed Cross-Coupling on Indazoles
Luo, G., Chen, L., & Dubowchik, G. M. (2006).[8] Regioselective Synthesis of 2-Alkyl-2H-indazoles via Alkylation of 1H-Indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395.
Suzuki Coupling Methodology (General & Mechanism)
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Buchwald Ligands for Hindered Substrates
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
Application Notes & Protocols: Microwave-Assisted Synthesis of Substituted 2H-Indazoles
Introduction: The Convergence of a Privileged Scaffold and Green Chemistry The 2H-indazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1] D...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Convergence of a Privileged Scaffold and Green Chemistry
The 2H-indazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1] Derivatives of 2H-indazole form the structural basis of numerous pharmacologically active molecules, exhibiting a wide spectrum of therapeutic properties including anticancer, anti-inflammatory, antimicrobial, and antifungal activities.[2][3][4][5] Given their importance, the development of efficient, rapid, and sustainable synthetic methodologies is a critical objective for researchers in drug development.
Traditional synthetic routes to these scaffolds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, leading to low yields and significant byproduct formation.[2] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[6][7] By utilizing microwave irradiation, MAOS offers dramatic reductions in reaction times (from hours to minutes), significant increases in product yields, and improved product purity, all while minimizing energy consumption and waste.[8][9][10]
This guide provides a comprehensive overview of the principles of microwave-assisted synthesis and delivers detailed, field-proven protocols for the preparation of substituted 2H-indazoles, designed for researchers, scientists, and drug development professionals.
The MAOS Advantage: Understanding Microwave Dielectric Heating
Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave synthesis utilizes dielectric heating to warm the reaction mixture.[11] This process is fundamentally different and significantly more efficient. Energy is transferred directly to polar molecules or ions within the reaction medium, resulting in rapid, uniform, and volumetric heating.[6][12] This phenomenon is governed by two primary mechanisms:
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction at the molecular level, which manifests as intense, localized heat.[12][13]
Ionic Conduction: In the presence of ionic species, the oscillating electric field induces translational motion of the ions. Collisions between these moving ions generate heat throughout the sample.[6][11]
This direct energy transfer to the reactants and solvent—rather than the vessel—leads to a rapid temperature increase, allowing reactions to be completed orders of magnitude faster than with conventional methods.[13][14]
Fig. 1: Heat transfer mechanisms in conventional vs. microwave heating.
Key Synthetic Strategies for 2H-Indazoles via MAOS
Microwave irradiation has been successfully applied to a variety of reaction types for the synthesis of 2H-indazoles. The enhanced reaction rates allow for the rapid exploration of chemical diversity.
One-Pot Condensation and Cyclization
This is one of the most straightforward methods, often involving the reaction of a substituted aldehyde or ketone with a hydrazine derivative. The initial condensation to form a hydrazone intermediate followed by an intramolecular cyclization is dramatically accelerated by microwave heating.[10] This approach is highly efficient and can be performed in environmentally benign solvents like water or ethanol.[2][15]
Reductive Cyclization of ortho-Nitro Precursors
A classic strategy involves the reductive cyclization of o-nitrobenzylidene amines (Cadogan reaction) or related substrates.[16][17] Under microwave conditions, a reducing agent can efficiently promote the deoxygenative N-N bond formation, leading to the desired 2H-indazole core in good yields. This method is valuable for accessing a wide range of 2-aryl-2H-indazoles.[16]
One-pot, multicomponent reactions (MCRs) are particularly well-suited for MAOS. Copper-catalyzed three-component reactions of a 2-halobenzaldehyde, a primary amine, and sodium azide have proven to be a powerful method for generating substituted 2H-indazoles.[16][18] The use of microwave irradiation not only shortens reaction times but also often improves the efficiency and scope of the transition-metal catalytic cycle.[19][20]
Experimental Protocols and Workflow
The following protocols are adapted from established literature and are intended to serve as a starting point for methodology development.
Fig. 2: A general experimental workflow for microwave-assisted synthesis.
Protocol 1: One-Pot Synthesis of 1H/2H-Indazoles from Substituted Benzaldehydes
This protocol is adapted from the work of Khandave et al. and demonstrates a green, water-based synthesis.[2][15]
In a 10 mL microwave-safe reaction vessel, mix 2-acetylcyclohexanone (1.0 mmol) and the appropriate hydrazine (1.0 mmol).[22]
Add 3 mL of ethanol and a magnetic stir bar.
Seal the vessel securely.
Place the vessel in the microwave reactor.
Irradiate the mixture with stirring for 5 minutes at a constant temperature of 120 °C (power will modulate to maintain temperature).
After the reaction, allow the vessel to cool to room temperature.
Remove the solvent under reduced pressure.
The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/hexane to yield the pure tetrahydro-2H-indazole derivative.[2]
Data Presentation: Comparative Synthesis Results
The following table summarizes representative results from microwave-assisted syntheses of indazole derivatives, highlighting the efficiency of this technique.
Practical Considerations and Critical Safety Measures
While MAOS is a powerful tool, its safe and effective implementation requires adherence to specific guidelines.
Solvent Selection: Polar solvents (e.g., DMF, ethanol, water) are highly efficient at absorbing microwave energy and are generally preferred.[12] Non-polar solvents like hexane or toluene are transparent to microwaves and are poor choices unless a reactant or catalyst is a strong absorber.[6][12] Solvent-free reactions, where the reactants themselves absorb microwave energy, are also a highly effective green chemistry approach.[6][24]
Specialized Equipment:Under no circumstances should a domestic kitchen microwave oven be used for chemical synthesis. [25] These appliances lack the necessary safety features, pressure/temperature controls, and corrosion resistance required for laboratory work.[25][26] Always use a dedicated, purpose-built microwave reactor designed for chemical synthesis, which includes features for real-time temperature and pressure monitoring.[21]
Pressure Management: Reactions in sealed vessels are heated well above their normal boiling points, leading to significant pressure buildup (often up to 30 bar).[12] Always use the certified pressure vials and caps supplied by the reactor manufacturer.[21][25] Never exceed the recommended fill volume for the vial (typically less than 2/3 full) to allow for thermal expansion and vapor pressure.
Reaction Kinetics: Be aware that microwave irradiation provides a very rapid and efficient transfer of energy.[13] For unknown or highly exothermic reactions, it is prudent to start with small-scale experiments at low power and temperature settings to gauge the reaction kinetics and avoid runaway conditions.[25]
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of medicinally important heterocycles like substituted 2H-indazoles. By leveraging the principles of dielectric heating, researchers can achieve remarkable improvements in reaction speed, yield, and purity.[24][27] This technology aligns with the core tenets of green chemistry, reducing waste and energy consumption while accelerating the discovery and development of novel therapeutic agents.[9][12] The protocols and data presented herein provide a robust foundation for scientists to harness the power of MAOS in their own research endeavors.
References
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (n.d.). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). International Journal of Creative Research Thoughts. Retrieved February 27, 2026, from [Link]
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science. Retrieved February 27, 2026, from [Link]
Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024, July 27). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 27, 2026, from [Link]
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). International Journal of Novel Research and Development. Retrieved February 27, 2026, from [Link]
Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved February 27, 2026, from [Link]
Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Retrieved February 27, 2026, from [Link]
Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. (2021, September 29). Arabian Journal of Chemistry. Retrieved February 27, 2026, from [Link]
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI. Retrieved February 27, 2026, from [Link]
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017, October 31). MDPI. Retrieved February 27, 2026, from [Link]
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 27, 2026, from [Link]
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017, October 31). PubMed. Retrieved February 27, 2026, from [Link]
2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]
MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. (2023). Semantic Scholar. Retrieved February 27, 2026, from [Link]
Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. (2012, September 10). Asian Journal of Research in Chemistry. Retrieved February 27, 2026, from [Link]
Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - PMC. (2016, July 9). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. (2024, February 12). Thieme. Retrieved February 27, 2026, from [Link]
MICROWAVE-ASSISTED SELECTIVE SYNTHESIS OF 2H-INDAZOLES VIA DOUBLE SONOGASHIRA COUPLING OF 3,4-DIIODO. (2010, April 28). Serve Content. Retrieved February 27, 2026, from [Link]
Microwave Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]
Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
Microwave-Assisted Base-Catalyzed Cyclization and Nucleophilic Substitution of O-Azidobenzanilides to Synthesize 1,2-Disubstituted Indazol-3-ones. (2009, June 26). Taylor & Francis Online. Retrieved February 27, 2026, from [Link]
Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025, February 20). Journal of Chemical Health Risks. Retrieved February 27, 2026, from [Link]
The proposed mechanism for the synthesis of 2H‐indazole derivatives. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
Synthesis of (2H)-Indazoles and Dihydrocinnolinones through Annulation of Azobenzenes with Vinylene Carbonate under Rh(III) Catalysis. (2021, July 6). ACS Publications. Retrieved February 27, 2026, from [Link]
Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? (2022, June 30). MDPI. Retrieved February 27, 2026, from [Link]
separating 1H and 2H isomers of 4-bromo-6-fluoro-methylindazole
Welcome, Researchers. This guide serves as a dedicated resource for tackling the common yet significant challenge of separating the 1H and 2H constitutional isomers of 4-bromo-6-fluoro-methylindazole.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome, Researchers. This guide serves as a dedicated resource for tackling the common yet significant challenge of separating the 1H and 2H constitutional isomers of 4-bromo-6-fluoro-methylindazole. As a Senior Application Scientist, my goal is to provide you with not only step-by-step protocols but also the underlying scientific principles and field-proven insights to empower your experimental success.
The Challenge of 1H vs. 2H Indazole Isomerism
Indazole derivatives are a cornerstone in medicinal chemistry, often serving as privileged scaffolds in kinase inhibitors and other therapeutic agents.[1][2][3] The core of the indazole structure features two nitrogen atoms, allowing for substitution at either the N-1 or N-2 position. This results in constitutional isomers (specifically, tautomeric isomers in the unsubstituted parent compound) that, while having the same molecular formula, exhibit distinct three-dimensional structures and physicochemical properties.[4][5][6]
The 1H-indazole isomer is generally the more thermodynamically stable, possessing a benzenoid-like electronic structure. In contrast, the 2H-isomer has a quinonoid-like structure and is often the kinetically favored product in alkylation reactions.[4][5][7] These differences in stability, polarity, and hydrogen bonding potential are the keys to their separation.
Frequently Asked Questions (FAQs)
Q1: Why is separating the 1H and 2H isomers of 4-bromo-6-fluoro-methylindazole so challenging?
A1: The difficulty arises from their very similar structures and, consequently, similar physical properties like molecular weight and general solubility. Standard chromatographic or crystallization techniques often fail to provide adequate separation without careful method development, as the isomers can have nearly identical behavior under non-optimized conditions.
Q2: What are the fundamental physicochemical differences I can exploit for separation?
A2: The primary exploitable differences are:
Dipole Moment: 2H-indazoles typically exhibit a larger dipole moment than their 1H counterparts.[4] This difference is critical for separation by chromatography, as it governs the interaction with the stationary phase.
Solubility: While often similar, subtle differences in crystal lattice energies and solvation can lead to differential solubility in specific solvent systems, which is the basis for separation by crystallization.[8][9]
Hydrogen Bonding: The N-2 atom in the 1H-isomer can act as a hydrogen bond acceptor, while the NH group is a donor. The 2H-isomer has different hydrogen bonding capabilities, which can influence interactions with polar-protic solvents and chromatographic stationary phases.[2]
Q3: Which analytical techniques can definitively distinguish between the two isomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for routine differentiation.[4][6] The chemical shifts of the protons and carbons, particularly those on the indazole core, are highly sensitive to the position of the methyl group.[10][11] For absolute, unambiguous proof of structure, single-crystal X-ray crystallography is the gold standard.[1][12][13]
Q4: What are the main strategies for preparative-scale separation of these isomers?
A4: The two primary methods are preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), and fractional crystallization. Chromatography is generally more versatile but can be more expensive and time-consuming for large quantities. Crystallization is cost-effective for large scales but requires more intensive initial screening to find suitable conditions.[8][14]
This is often the first-line approach for separating isomer mixtures due to its high resolving power.
Q5: My standard C18 HPLC method shows poor or no separation. What is the next logical step?
A5: This is a very common outcome. A standard C18 (ODS) column separates primarily based on hydrophobicity, which is often too similar between the 1H and 2H isomers. The causality lies in the need for a different separation mechanism.
Recommended Solution: Change Stationary Phase Chemistry.
Instead of relying solely on hydrophobic interactions, introduce a stationary phase that can exploit the differences in isomer polarity and aromaticity.
Phenyl-Hexyl or Biphenyl Columns: These are excellent first choices. The phenyl groups in the stationary phase provide π-π stacking interactions with the aromatic indazole ring system.[15] The subtle differences in the electron distribution and dipole moment between the 1H and 2H isomers often lead to differential retention and successful separation.
Pentafluorophenyl (PFP) Columns: PFP phases offer a unique selectivity mechanism involving a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. They are particularly effective for separating halogenated aromatic isomers.
Q6: I'm seeing some separation on a Phenyl-Hexyl column, but the resolution is still below 1.5. How can I optimize the mobile phase?
A6: Mobile phase optimization is crucial for enhancing the selectivity (α) and efficiency (N) of your separation.
Recommended Solutions:
Solvent Choice (The "Organic Modifier"): The choice between Acetonitrile (ACN) and Methanol (MeOH) is critical.
Causality: ACN is aprotic and a weaker solvent than MeOH in reversed-phase, often providing different selectivity. Methanol is protic and can engage in hydrogen bonding interactions with the analytes and stationary phase. Systematically screen both solvents. An isocratic hold at various ACN/Water and MeOH/Water compositions (e.g., 40%, 50%, 60% organic) will quickly reveal which solvent provides better selectivity.
Mobile Phase Additives: For ionizable compounds like indazoles, small amounts of additives can drastically improve peak shape and resolution.
For acidic conditions: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both the aqueous and organic phases. This will protonate the basic nitrogen atoms, leading to consistent interactions and sharper peaks.[16]
For basic conditions: Add 0.1% Diethylamine (DEA) or Ammonia. This is less common for reversed-phase but can sometimes provide unique selectivity.[16]
Temperature: Adjusting the column temperature (e.g., from 25°C to 40°C) can alter viscosity and interaction kinetics, sometimes improving resolution.
Q7: When should I consider using Supercritical Fluid Chromatography (SFC) instead of HPLC?
A7: Consider SFC when HPLC method development has stalled or if you require a faster, greener, and often higher-resolution separation.[14][17]
Causality: SFC uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity. This leads to faster separations and higher efficiency.[18] More importantly, the separation mechanism in SFC is often considered "normal-phase like," relying on polar interactions with the stationary phase. This provides a completely different selectivity profile compared to reversed-phase HPLC and is exceptionally powerful for separating constitutional isomers.[14][19] Chiral stationary phases, even for separating achiral isomers, can provide excellent resolution in SFC due to their complex steric and polar interaction sites.[14]
Data Summary: Chromatographic Starting Conditions
Parameter
HPLC Recommendation
SFC Recommendation
Rationale
Column
Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)
Diol or Ethyl Pyridine (e.g., 4.6 x 150 mm, 5 µm)
Provides π-π interactions (HPLC) or polar interactions (SFC) crucial for isomer selectivity.[15][18]
Mobile Phase A
Water + 0.1% Formic Acid
Supercritical CO₂
Standard aqueous phase for RP-HPLC.[20] CO₂ is the primary mobile phase in SFC.
Mobile Phase B
Acetonitrile or Methanol + 0.1% Formic Acid
Methanol
ACN and MeOH offer different selectivities in HPLC. MeOH is the most common co-solvent in SFC.
Gradient
Start with a broad gradient (e.g., 5-95% B over 15 min)
Start with a shallow gradient (e.g., 5-40% B over 10 min)
A broad gradient helps locate the elution window, which can then be optimized.
Flow Rate
1.0 mL/min
3.0 mL/min
Standard analytical flow for HPLC. Higher flow rates are typical for SFC due to low viscosity.[17]
Temperature
30°C
40°C
Slightly elevated temperature improves efficiency.
Detection
UV/Vis (DAD/PDA) at 254 nm and 280 nm
UV/Vis (DAD/PDA) at 254 nm and 280 nm
Monitor multiple wavelengths as isomers may have different absorbance maxima.[21][22]
Experimental Workflow: HPLC Method Development
Caption: A decision tree for systematic HPLC method development for indazole isomers.
Troubleshooting Guide 2: Separation by Crystallization
Crystallization is a powerful, scalable technique that exploits differences in solubility between isomers. A patent for separating substituted indazole isomers specifically highlights the use of mixed solvent systems for recrystallization.[8]
Q8: I've tried recrystallizing from a single solvent (e.g., Ethanol) and get an oily precipitate or a mixture of crystals. What's happening?
A8: This indicates that either the solubility of both isomers is too high, or their solubility profiles are too similar in that specific solvent, leading to co-precipitation. The goal is to find a solvent system where one isomer is significantly less soluble than the other at a given temperature.
Solubility Testing: Test the solubility of your mixture in a range of solvents with varying polarities at room temperature and at an elevated temperature (e.g., 60°C). Good candidates include alcohols (Isopropanol, Ethanol), ketones (Acetone), esters (Ethyl Acetate), and hydrocarbons (Heptane, Toluene).
Mixed Solvent Systems: The key is often finding a "solvent" in which both isomers are soluble at high temperatures, and an "anti-solvent" in which both are poorly soluble. You can then dissolve the mixture in a minimal amount of hot solvent and slowly add the anti-solvent until turbidity appears. Cooling this mixture can selectively crystallize one isomer. A common and effective combination mentioned for indazole isomers is a polar solvent (like acetone or ethanol) mixed with water.[8]
Seeding: If you can isolate even a few pure crystals of one isomer (e.g., from a small-scale HPLC separation), you can use them to "seed" a supersaturated solution.[23] This provides a template for crystallization and can dramatically improve the selectivity of the process.[24]
Definitive Isomer Identification Guide
Once separated, you must confirm the identity of each isomer.
Q9: How can I use NMR to confidently assign the 1H and 2H structures?
A9: NMR spectroscopy is the most direct method. The chemical environment around the pyrazole ring changes significantly depending on where the methyl group is attached.[6]
Causality: The methyl group at N-1 versus N-2 alters the electronic distribution of the entire heterocyclic system. This change is most pronounced for the atoms closest to the site of substitution.
Key Diagnostic Signals:
¹H NMR: Look for the proton at the C7 position. In the 1H-isomer, this proton is typically shifted further downfield (to a higher ppm value) compared to the C7 proton in the 2H-isomer. The proton at C3 also shows a significant shift.
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring (C3, C7a) are very different between the two isomers.[11] These differences are often large enough (>5 ppm) to be unambiguous.
Advanced NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most definitive. It shows correlations between protons and carbons that are 2-3 bonds away. A correlation between the methyl protons and the C3 and C7a carbons of the indazole ring will confirm the N-2 isomer. A correlation between the methyl protons and the C7a carbon but not the C3 carbon is indicative of the N-1 isomer.
The benzenoid aromatic system is lower in energy.[4][5][7]
Dipole Moment
Lower
Higher
The quinonoid structure leads to greater charge separation.[4]
UV-Vis Absorbance (λmax)
Shorter Wavelength
Longer Wavelength
The extended conjugation in the 2H-isomer shifts absorbance to a longer wavelength.[21][22]
¹H NMR (C7-H Shift)
Typically more downfield
Typically more upfield
The electronic environment of the benzene portion of the ring is altered by N-substitution.[6]
¹³C NMR (C3 Shift)
Distinct Chemical Shift
Distinct, different chemical shift
The position of the substituent directly influences the electronic shielding of adjacent carbons.[10][11]
Workflow: Isomer Separation and Identification
Caption: Overall workflow from crude isomer mixture to separation and definitive structural assignment.
Appendix: Standard Operating Procedures (SOPs)
SOP-01: HPLC Method Development for Indazole Isomers
System Preparation: Equilibrate the HPLC system with 50:50 Mobile Phase A (Water + 0.1% FA) : Mobile Phase B (ACN + 0.1% FA).
Sample Preparation: Prepare a ~1 mg/mL stock solution of the isomer mixture in 50:50 ACN:Water.
Column Selection: Install a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
Initial Gradient Run:
Flow Rate: 1.0 mL/min
Column Temp: 30°C
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and re-equilibrate for 5 minutes.
Injection Volume: 5 µL
Detector: DAD/PDA, 220-400 nm.
Analysis: Evaluate the chromatogram. If separation is observed (Rs > 0.8), proceed to optimize the gradient. If no separation is observed, switch the organic modifier to Methanol (SOP-01, Step 6).
Methanol Screen: Repeat steps 4 & 5 using Methanol + 0.1% FA as Mobile Phase B.
Optimization: Based on the scouting runs, design a shallower gradient around the elution point of the isomers to maximize resolution. If resolution is still insufficient, consider SFC.
SOP-02: Recrystallization Screening Protocol
Solvent Selection: In separate small vials, add ~10 mg of the isomer mixture. Add a potential solvent (e.g., Isopropanol, Ethyl Acetate, Acetone, Toluene) dropwise at room temperature until the solid dissolves. Note the approximate solubility.
Hot Dissolution: For solvents showing poor room temperature solubility, heat the vial to ~60°C and add the solvent dropwise until the solid dissolves.
Crystallization Test:
Method A (Cooling): Allow the saturated hot solutions to cool slowly to room temperature, then place in a 4°C refrigerator overnight.
Method B (Anti-Solvent): To the solutions from Step 1, add a miscible anti-solvent (e.g., Heptane or Water) dropwise until persistent cloudiness is observed. Let stand and observe.
Isolation & Analysis: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry. Analyze the purity of the crystals and the remaining mother liquor by HPLC to determine if the separation was successful.
References
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
Reitti, M., et al. (2018). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition. Available at: [Link]
ACS Omega. (2024, May 31). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. Retrieved from [Link]
ResearchGate. (n.d.). UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole (red), and 2‐methylindazole (violet). [Image]. Retrieved from [Link]
Gao, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports. Available at: [Link]
Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
ResearchGate. (2020). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. Retrieved from [Link]
MDPI. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]
ResearchGate. (2016). 13 C NMR of indazoles. Retrieved from [Link]
ResearchGate. (2018). Separation of positional isomers using chiral chromatography columns. Retrieved from [Link]
da Silva, A. M. S., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
Google Patents. (n.d.). EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers.
PubChem. (n.d.). 1H-Indazole. National Center for Biotechnology Information. Retrieved from [Link]
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. Available at: [Link]
Sciencemadness Discussion Board. (2019). Separation of isomers by selective seeding and crystallisation?. Retrieved from [Link]
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. Retrieved from [Link]
PNAS. (2011). Isolation by crystallization of translational isomers of a bistable donor-acceptor[16]catenane. Retrieved from [Link]
MDPI. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Retrieved from [Link]
Royal Society of Chemistry. (2020). CHAPTER 12: Continuous Enantioselective Crystallization of Chiral Compounds. Retrieved from [Link]
ResearchGate. (2006). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. Retrieved from [Link]
Shimadzu. (n.d.). SELECTING THE RIGHT SFC COLUMN. Retrieved from [Link]
Pharmaceutical Analytical Chemistry. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Retrieved from [Link]
LCGC International. (2022). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). Retrieved from [Link]
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]
PubMed. (2025). Separation of homologues and positional isomers of secondary alcohol ethoxylates via supercritical fluid chromatography. Retrieved from [Link]
University of Windsor. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]
PubMed. (2001). Studies on synthetic approaches to 1H- and 2H-indazolyl derivatives. Retrieved from [Link]
Technical Support Center: Purification of 4-bromo-6-fluoro-2-methyl-2H-indazole
Executive Summary & Core Challenge The Central Problem: The synthesis of 4-bromo-6-fluoro-2-methyl-2H-indazole typically involves the alkylation of its 1H-precursor. This reaction is governed by the competition between t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Challenge
The Central Problem:
The synthesis of 4-bromo-6-fluoro-2-methyl-2H-indazole typically involves the alkylation of its 1H-precursor. This reaction is governed by the competition between thermodynamic stability (favoring the N1-isomer) and kinetic control (favoring the N2-isomer).[1]
Why this matters:
This molecule is a critical scaffold for KRAS G12C inhibitors (e.g., Divarasib/GDC-6036). The biological activity of these drugs is strictly dependent on the N2-methylation pattern. The N1-isomer is a potent impurity that must be removed to
levels.
Purification Strategy:
Because the N1 and N2 isomers possess distinct dipole moments (N2 has a larger dipole due to quinoid resonance contributions), they can be separated via Flash Chromatography (small scale) or Selective Recrystallization (large scale).[2]
Decision Workflow (Interactive Guide)
Before selecting a protocol, assess your crude mixture using the logic flow below.
Figure 1: Strategic decision tree for selecting the optimal purification route based on separation efficiency and scale.
Detailed Protocols
Protocol A: Flash Column Chromatography
Best for: Small scale (<5 g) or when
is distinct.
The Science:
The N2-isomer (quinoid-like) generally has a higher dipole moment than the N1-isomer (benzenoid-like). On standard silica gel, the N1-isomer typically elutes first (higher
), while the more polar N2-isomer elutes second .[2]
Reagents:
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase A: Hexanes (or Heptane).
Mobile Phase B: Ethyl Acetate (EtOAc).
Step-by-Step:
Sample Loading: Dissolve the crude solid in a minimum amount of Dichloromethane (DCM). Mix with silica gel (1:2 ratio by weight) and evaporate to dryness to create a "dry load." This prevents band broadening.
Equilibration: Flush the column with 100% Hexanes (2 CV - Column Volumes).
Elution Gradient:
0–5% EtOAc: Elute non-polar impurities.
5–15% EtOAc: Elution of N1-isomer (Major Impurity).
15–25% EtOAc: Elution of N2-isomer (Target).
Fraction Collection: Collect fractions. Spot on TLC. The N2 isomer will be the slower-moving spot.
Critical Check: Do not pool the "mixed fractions" (where N1 and N2 overlap). Recycle these via a second smaller column or save for recrystallization.
Protocol B: Selective Recrystallization
Best for: Scale-up (>10 g) or removing trace N1 isomer after a rough column.
The Science:
Indazole isomers exhibit different solubility profiles in protic vs. aprotic solvents. The N2-isomer often packs more efficiently in polar/aqueous mixtures due to its dipole alignment. Patent literature suggests acetonitrile/water or ethanol/water systems are highly effective for this separation [1].
Solvent System:
Primary: Acetonitrile (ACN) or Ethanol (EtOH).
Anti-solvent: Water.
Step-by-Step:
Dissolution: Place the crude mixture in a flask. Add ACN (approx. 3 mL per gram of solid). Heat to reflux (
) until fully dissolved.
Anti-solvent Addition: While stirring at reflux, slowly add Water dropwise until the solution becomes slightly turbid (cloud point).
Target Ratio: Typically 3:1 to 2:1 (Organic:Water).
Cooling: Remove heat source. Allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring.
Note: Rapid cooling traps the N1 isomer.
Filtration: Filter the resulting crystals. Wash with a cold 1:1 mixture of ACN/Water.
Drying: Dry under vacuum at
for 12 hours.
Analytical Validation (Quality Control)[3]
You cannot rely on retention time alone. You must verify the regiochemistry using NMR.
Data Table: Distinguishing Isomers
Feature
N1-Methyl Isomer (Impurity)
N2-Methyl Isomer (Target)
TLC ()
Higher (Less Polar)
Lower (More Polar)
1H-NMR (-Me)
ppm
ppm
NOESY Signal
Cross-peak between -Me and C7-H
Cross-peak between -Me and C3-H
C13-NMR (-Me)
ppm
ppm
Expert Tip: The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is definitive. The N2-methyl group is spatially close to the proton at position 3 (the singlet on the pyrazole ring). The N1-methyl is close to the proton at position 7 (on the benzene ring).
Troubleshooting & FAQs
Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?
Cause: The solution is likely too concentrated, or the anti-solvent (water) was added too quickly, causing the hydrophobic fluorinated/brominated compound to crash out as an oil.[2]
Fix: Re-heat until the oil dissolves. Add a small amount of pure solvent (ACN/EtOH) to clarify. Add a seed crystal of pure N2-isomer (if available) at
before cooling further.
Q2: I see a mass peak of [M-Br+H] in my LC-MS. Is my column destroying the compound?
Cause: This is "Protodebromination." It rarely happens on silica. It is more likely occurring in the Mass Spec source (in-source fragmentation) or during a previous reaction step involving palladium (Pd) or harsh reducing agents.
Verification: Check the NMR. If the aromatic region integrates correctly for the bromo-substituted ring, the de-bromination is an artifact of the MS analysis.[2]
Q3: Can I use Reverse Phase (C18) HPLC for purification?
Answer: Yes. For 4-bromo-6-fluoro-2-methyl-2H-indazole, C18 columns with a Water/Acetonitrile (+0.1% Formic Acid) gradient are effective.
Gradient: Start at 40% B, ramp to 90% B. The N2 isomer typically elutes before the N1 isomer in Reverse Phase (reversing the Normal Phase order) because the N2 isomer is more polar.[2]
References
Patent CN101948433A. Method for separating and purifying substituted indazole isomers. (2011).[3] Describes the specific recrystallization of N1/N2 isomers using Acetonitrile/Water systems.
Purkey, H. et al. (2022).[4] Discovery of GDC-6036, a clinical stage treatment for KRAS G12C-positive cancers.[2][4] Cancer Research.[4] Describes the synthesis of the 2-methyl-2H-indazole scaffold.
BenchChem Technical Guides. Avoiding isomerization during 2H-indazole synthesis. Provides mechanistic insights into thermodynamic vs. kinetic control.
Zhang, H. et al. (2023). Second-Generation Atroposelective Synthesis of KRAS G12C Covalent Inhibitor GDC-6036. Organic Letters. Details the use of the 4-bromo-6-fluoro intermediate.
preventing debromination side reactions during coupling of indazoles
A Guide to Preventing Debromination Side Reactions Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Preventing Debromination Side Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of debromination, a common and problematic side reaction encountered during the palladium-catalyzed cross-coupling of bromoindazoles. As Senior Application Scientists, we have compiled field-proven insights to help you achieve cleaner reactions and higher yields.
This section addresses specific experimental issues where debromination is a common byproduct.
Issue 1: Significant Formation of the Debrominated Indazole Byproduct in Suzuki-Miyaura Coupling
You're running a Suzuki-Miyaura coupling with a bromoindazole and your LC-MS or ¹H NMR analysis shows a significant peak corresponding to the parent indazole (Ar-H) instead of your desired coupled product (Ar-Ar').
Root Cause Analysis & Solution Workflow
The primary culprit behind debromination, often termed hydrodehalogenation, is the formation of a palladium-hydride (Pd-H) species. This species can arise from various sources and initiates a catalytic cycle that competes with your desired cross-coupling pathway.[1] The workflow below provides a systematic approach to diagnosing and solving this issue.
Caption: A systematic workflow for troubleshooting debromination.
Detailed Troubleshooting Steps
Protect the Indazole Nitrogen: The acidic N-H proton of the indazole ring is a primary contributor to debromination.[2][3] Under basic conditions, this proton is abstracted, forming an indazolide anion. This increases the electron density on the heterocyclic ring, which can destabilize the C-Br bond and make it more susceptible to cleavage.[2][3]
Solution: Protecting the indazole nitrogen is the most effective preventative measure.[2][3] Common protecting groups like Boc (tert-Butoxycarbonyl) or SEM ((2-(Trimethylsilyl)ethoxy)methyl) are excellent choices as they prevent deprotonation and lead to cleaner reactions.[2][3]
Optimize the Base: The choice of base is critical. Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate hydride donors that feed into the debromination cycle.[1][4]
Solution: Switch to milder or sterically hindered bases. Weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective for the coupling reaction while minimizing the formation of Pd-H species.[1]
Lower the Reaction Temperature: High reaction temperatures can accelerate the desired coupling but often disproportionately increase the rate of side reactions.[5][6] Thermal decomposition of solvents, ligands, or other reagents can also generate hydride sources.[1]
Solution: Run the reaction at the lowest effective temperature. Start with a lower temperature (e.g., 40-60 °C) and incrementally increase it while monitoring for both product formation and the debrominated byproduct.
Evaluate the Catalyst and Ligand: The electronic and steric properties of the phosphine ligands on the palladium catalyst play a crucial role.[5] Highly electron-rich and bulky ligands, while excellent for activating aryl chlorides, can sometimes promote the reductive elimination pathway that leads to debromination.[5]
Solution: If using a very electron-rich ligand (e.g., SPhos, XPhos), consider screening less electron-donating phosphines which may disfavor the hydrodehalogenation pathway.[5]
Use Anhydrous Aprotic Solvents: Protic solvents (e.g., water, methanol) can serve as a source of protons or hydrides, potentially facilitating debromination.[4]
Solution: Use anhydrous aprotic solvents like dioxane, toluene, or THF to minimize potential proton sources.[5] Ensure all reagents and solvents are thoroughly dried and degassed.
Frequently Asked Questions (FAQs)
Q1: Why is debromination so common with bromoindazoles specifically?
A1: The issue is rooted in the electronic nature of the indazole ring. The N-H proton is acidic and its removal under basic reaction conditions creates a highly electron-rich indazolide anion. This increased electron density on the aromatic system can weaken the C-Br bond, making it more susceptible to cleavage through oxidative addition and subsequent hydrodehalogenation.[2][3] N-protection is the most direct way to circumvent this issue.[2][3]
Q2: I am performing a Buchwald-Hartwig amination and observing significant debromination. Are the causes the same as in Suzuki coupling?
A2: Yes, the underlying causes are largely the same. The Buchwald-Hartwig amination also employs a palladium catalyst and a base, creating an environment where a competing debromination cycle can occur.[7] An unproductive side reaction can compete with reductive elimination, where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[7] The troubleshooting strategies—N-protection, using a weaker base (e.g., K₃PO₄ or Cs₂CO₃), and lowering the temperature—are all highly relevant and effective for this reaction as well.
Q3: Can the quality of my boronic acid contribute to debromination in a Suzuki coupling?
A3: Indirectly, yes. While the boronic acid is not the source of the hydride for debromination, its stability is crucial for an efficient reaction. Boronic acids can undergo a side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[8][9] If your boronic acid degrades via protodeboronation, the concentration of the active coupling partner decreases. This slows down the desired Suzuki coupling, giving the competing debromination of the bromoindazole more time to occur.[4] Always use high-purity boronic acids and consider using boronic esters (e.g., pinacol esters) for improved stability.[9]
Q4: I have protected the indazole nitrogen but still see some debromination. What should I try next?
A4: If N-protection is not sufficient, a multi-parameter optimization is necessary. Revisit the troubleshooting workflow. The next most impactful variables to screen are the base and temperature.[2] Switch to an even milder base (e.g., from K₂CO₃ to K₃PO₄) and reduce the temperature. Additionally, ensure all reagents are pure and solvents are rigorously degassed to remove oxygen, which can affect catalyst stability and promote side reactions.[4][8]
Q5: How does the choice of palladium precatalyst affect debromination?
A5: The choice of precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed Pd(II)-ligand complex) primarily influences the rate of formation of the active Pd(0) species.[10] A highly active catalyst system that promotes rapid oxidative addition and transmetalation can outcompete the slower debromination pathway. However, a very active catalyst can also be less selective.[10] If debromination is a major issue, it is often more effective to control the other reaction parameters (base, ligand, temperature) rather than focusing solely on the precatalyst.
Data & Protocols
Table 1: Recommended Reaction Conditions to Minimize Debromination
Parameter
Standard Conditions (Prone to Debromination)
Optimized Conditions (Minimizing Debromination)
Rationale
Substrate
NH-free Bromoindazole
N-Boc or N-SEM Protected Bromoindazole
Prevents formation of the electron-rich indazolide anion.[2][3]
Base
NaOtBu, NaOH, KOH
K₃PO₄, Cs₂CO₃, CsF, KF
Milder bases are less likely to generate hydride sources.[1][4]
Temperature
80 - 120 °C
40 - 80 °C
Lower temperatures disfavor side reactions with higher activation energies.[1][5]
Solvent
Dioxane/H₂O, DMF, Alcohols
Anhydrous Dioxane, Toluene, THF
Aprotic solvents reduce the availability of potential hydride donors.[4][5]
Experimental Protocol 1: N-Boc Protection of a Bromoindazole
This protocol provides a general procedure for the protection of the indazole nitrogen with a tert-Butoxycarbonyl (Boc) group.
Reaction Scheme:
Materials:
Bromo-1H-indazole (1.0 eq)
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
4-Dimethylaminopyridine (DMAP) (0.1 eq)
Anhydrous Tetrahydrofuran (THF)
Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the bromo-1H-indazole and DMAP.
Dissolve the solids in anhydrous THF.
Add the (Boc)₂O to the solution at room temperature.
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS, typically 2-4 hours).
Upon completion, concentrate the reaction mixture under reduced pressure.
Dilute the residue with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected bromoindazole.
Experimental Protocol 2: Optimized Suzuki-Miyaura Coupling of N-Boc-bromoindazole
This protocol outlines optimized conditions for a Suzuki-Miyaura coupling designed to minimize debromination.
Reaction Scheme:
Caption: Optimized Suzuki-Miyaura coupling of a protected bromoindazole.
Materials:
N-Boc-bromoindazole (1.0 eq)
Arylboronic acid (1.2 - 1.5 eq)
Pd(dppf)Cl₂ (catalyst, e.g., 2-5 mol%)
Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)
Anhydrous, degassed 1,4-dioxane
Procedure:
To an oven-dried Schlenk flask under an Argon atmosphere, add the N-Boc-bromoindazole, arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
Purge the flask with Argon for 5-10 minutes.
Add the anhydrous, degassed dioxane via syringe.
Seal the vessel and heat the reaction mixture to 60-80 °C.
Stir until the reaction is complete (monitor by TLC or LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
References
Di, W., et al. (2024). Catalytic Pyrolysis of Waste-Printed Circuit Boards Using a Cu/Fe Bimetal Synergistic Effect to Enhance Debromination. MDPI. Available at: [Link]
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
Wikipedia. Protodeboronation. Available at: [Link]
Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. Available at: [Link]
Name-Reaction.com. Buchwald-Hartwig amination. Available at: [Link]
Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]
Gui, Q.-W., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
Ali, I., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PMC. Available at: [Link]
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]
Aldeghi, M., et al. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Chemical Information and Modeling. Available at: [Link]
Foley, D. J., et al. (2021). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]
ResearchGate. (2021). Recent Advances in C–H Functionalization of 2H-Indazoles. Available at: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
MDPI. (2023). Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Available at: [Link]
ResearchGate. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. Available at: [Link]
LJMU Research Online. (2019). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Available at: [Link]
Neff, R. K., & Doyle, A. G. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. Available at: [Link]
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
ResearchGate. (2022). (PDF) Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Available at: [Link]
RSC Publishing. (2018). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Available at: [Link]
World Wide Journal of Multidisciplinary Research and Development. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]
SHURA - Harvard University. (2019). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Available at: [Link]
ACS Publications. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Available at: [Link]
ResearchGate. (2023). Hydrodebromination of bromoarenes using Grignard reagents catalyzed by metal ions. Available at: [Link]
RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
PMC. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
ResearchGate. (2017). High temperature bromination Part XXIII: Bromination of octahydro-1H-indene and octahydro-1H-4,7-methanoindene. Available at: [Link]
ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Available at: [Link]
ConnectSci. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry. Available at: [Link]
ResearchGate. (2006). (PDF) New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Available at: [Link]
1H-NMR spectrum analysis of 4-bromo-6-fluoro-2-methyl-2H-indazole
The following guide provides an in-depth technical analysis of the 1H-NMR spectrum for 4-bromo-6-fluoro-2-methyl-2H-indazole . This document is structured to assist researchers in the rigorous structural verification of...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the 1H-NMR spectrum for 4-bromo-6-fluoro-2-methyl-2H-indazole . This document is structured to assist researchers in the rigorous structural verification of this compound, specifically distinguishing it from its thermodynamically stable regioisomer, the 1-methyl derivative.
Introduction: The Analytical Challenge
In the development of indazole-based kinase inhibitors, the regioselective methylation of the indazole ring is a critical synthetic step. The reaction typically yields a mixture of two isomers:
2-Methyl-2H-indazole (Kinetic Product): The desired scaffold for many bioactive molecules.
1-Methyl-1H-indazole (Thermodynamic Product): A common impurity that must be quantified and removed.
Distinguishing these isomers requires a nuanced understanding of 1H-NMR shifts, particularly the influence of the N-methyl placement on the electronic environment of the aromatic core. This guide compares the spectral "performance" of the 2-methyl target against the 1-methyl alternative, providing a self-validating protocol for structural confirmation.
The following data represents the expected spectral signature based on substituent effects (Br, F) and the specific 2H-indazole heterocyclic core.
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (, Hz)
Structural Insight
N-CH₃
4.15 – 4.25
Singlet (s)
-
Diagnostic Marker: Typically downfield (+0.1–0.2 ppm) relative to the 1-Me isomer.
H-3
8.35 – 8.45
Singlet (s)
-
Deshielded: Proximity to the 4-Bromo substituent (peri-effect) and the C=N bond character.
H-5
7.50 – 7.60
Doublet of Doublets (dd)
Hz Hz
Ortho to Fluorine: Large coupling to F-6 dominates the splitting pattern.
H-7
7.25 – 7.35
Doublet of Doublets (dd)
Hz Hz
Meta to Fluorine: Smaller F-coupling. Shielded relative to H-5 due to lack of Br-ortho effect.
Detailed Mechanistic Interpretation
The N-Methyl "Fingerprint" (4.15 – 4.25 ppm):
In 2H-indazoles, the methyl group is attached to a nitrogen with more "pyridone-like" character in resonance forms. This typically results in a chemical shift that is 0.1 to 0.2 ppm downfield compared to the 1-methyl isomer (typically ~4.00 ppm). This separation is the primary metric for calculating isomeric purity.
The 4-Bromo Deshielding Effect (H-3 & H-5):
The bromine atom at position 4 exerts a significant steric and electronic effect.
On H-3: Through-space (Van der Waals) deshielding pushes the H-3 singlet downfield, often distinguishing it from non-brominated analogs.
On H-5: As an ortho substituent, bromine deshields H-5, moving it downfield relative to H-7.
Fluorine Coupling (
):
The 6-fluoro substituent is a spin-active nucleus () that splits neighboring protons.
H-5 (Ortho to F): Exhibits a large coupling constant (
Hz).
H-7 (Meta to F): Exhibits a moderate coupling constant (
Hz).
Note: H-3 is too distant (para-like across ring junction) to show significant F-coupling in a standard 1D spectrum.
Comparative Analysis: Product (2H) vs. Alternative (1H)
The following table contrasts the target product with its primary impurity, the 1-methyl-1H-indazole isomer. This comparison is essential for Quality Control (QC) workflows.
Feature
Target: 2-Methyl-2H-indazole
Alternative: 1-Methyl-1H-indazole
Differentiation Logic
N-Me Shift
~4.20 ppm
~4.05 ppm
Primary QC Check: Integration of these two singlets yields the isomeric ratio.
H-3 Shift
~8.40 ppm
~8.05 ppm
H-3 in the 1H-isomer is less deshielded. The 2H-isomer's quinoid character shifts H-3 downfield.
H-7 Shift
~7.30 ppm
~7.60 ppm
In 1H-indazole, H-7 is spatially close to the N-Me group (steric compression/deshielding). In 2H-indazole, H-7 is adjacent to a lone pair.
Thermodynamics
Kinetic Product
Thermodynamic Product
2H-isomer forms faster but converts to 1H-isomer upon heating or prolonged reaction times.
Visualizing the Isomerization & Assignment Workflow
The following diagram illustrates the logical flow for synthesizing the target and validating its structure against the stable alternative.
Caption: Logical workflow for distinguishing the kinetic 2H-indazole target from the thermodynamic 1H-indazole impurity using NMR marker signals.
To ensure high data integrity (E-E-A-T), follow this step-by-step protocol. This method includes an internal validation step using 19F-decoupling if available.
Step 1: Sample Preparation
Dissolve 5-10 mg of the solid product in 0.6 mL of DMSO-d6 .
Why DMSO-d6? It provides superior solubility for polar indazoles compared to CDCl3 and prevents aggregation-induced line broadening. It also separates the N-Me signals of the isomers more effectively than non-polar solvents.
Step 2: Acquisition Parameters
Pulse Sequence: Standard 1H ZG30.
Scans (NS): Minimum 16 (for high signal-to-noise on the aromatic doublets).
Relaxation Delay (D1): Set to ≥ 5 seconds.
Reasoning: The H-3 proton is isolated and may have a long T1 relaxation time. A short D1 can lead to under-integration of H-3, skewing stoichiometry checks.
Step 3: 19F-Decoupling (Optional but Recommended)
If the doublet-of-doublets patterns for H-5 and H-7 are ambiguous due to overlap, run a 1H{19F} experiment (fluorine-decoupled proton spectrum).
Expected Result: The complex multiplets for H-5 and H-7 should collapse into simple doublets (showing only
meta coupling), confirming the presence and location of the fluorine atom.
Step 4: QC Calculation
Calculate the isomeric purity using the N-methyl integrals:
References
BenchChem. (2025).[1][2] A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Retrieved from
Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. Journal of Organic Chemistry. Retrieved from
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from
Reich, H. J. (2024). 19F Chemical Shifts and Coupling Constants. University of Wisconsin-Madison / Organic Chemistry Data. Retrieved from
A Comparative Guide to the Structural Analysis of Substituted 2H-Indazoles: A Case Study of 4-bromo-6-fluoro-2-methyl-2H-indazole
Introduction: The Significance of the Indazole Scaffold in Drug Discovery The indazole ring system, a fusion of benzene and pyrazole, is a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to num...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the Indazole Scaffold in Drug Discovery
The indazole ring system, a fusion of benzene and pyrazole, is a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to numerous pharmacologically active agents, demonstrating a wide spectrum of biological activities including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice are paramount, as they dictate the molecule's solubility, stability, and, most critically, its binding affinity to biological targets. The substitution pattern on the indazole core, particularly the distinction between N-1 and N-2 isomers, dramatically influences these properties.
This guide focuses on the structural elucidation of 4-bromo-6-fluoro-2-methyl-2H-indazole, a halogenated derivative of significant interest. While, as of this writing, a public crystal structure for this specific compound has not been deposited in major crystallographic databases, this document serves as a comprehensive guide for researchers on how to approach its structural analysis. We will provide a detailed, field-proven protocol for its crystallographic determination and, for comparative purposes, analyze the known crystal structure of a closely related analog, 2-Methyl-6-nitro-2H-indazole.[3][4][5][6] This comparison will illuminate how different substituents at the 6-position influence crystal packing and molecular geometry, providing a predictive framework for understanding the titular compound.
Comparative Structural Analysis: Predicting the Impact of Substitution
To understand the likely structural features of 4-bromo-6-fluoro-2-methyl-2H-indazole, we can draw valuable insights from structurally confirmed analogs. The most pertinent comparison is with 2-Methyl-6-nitro-2H-indazole, which shares the same 2-methyl-2H-indazole core.
The crystal structure of 2-Methyl-6-nitro-2H-indazole reveals a nearly planar molecular skeleton.[3][4] The primary forces governing its crystal packing are weak intermolecular C—H⋯N and C—H⋯O hydrogen bonds.[3][4] By replacing the nitro group (-NO₂) at the C6 position with a fluorine atom (-F) and adding a bromine atom (-Br) at the C4 position, we can anticipate significant changes in the resulting crystal lattice.
Electronegativity and Intermolecular Interactions : Fluorine is highly electronegative and a potent hydrogen bond acceptor. We can predict that C—H⋯F interactions may play a more significant role in the crystal packing of 4-bromo-6-fluoro-2-methyl-2H-indazole than the C-H···O interactions seen in the nitro analog.
Halogen Bonding : The bromine atom at C4 introduces the possibility of halogen bonding (Br⋯N or Br⋯O interactions), a type of non-covalent interaction that can strongly influence crystal architecture.[7]
Steric and Electronic Effects : The replacement of the larger nitro group with a smaller fluorine atom will alter the steric profile, while the differing electronic natures of nitro (strongly electron-withdrawing) versus fluoro and bromo (electronegative but also capable of acting as weak donors via lone pairs) will modulate the charge distribution across the indazole ring.
These differences are expected to result in a distinct unit cell and packing arrangement. A powerful tool to visualize and quantify these differences is Hirshfeld surface analysis , which maps intermolecular contacts and provides a fingerprint of the packing environment.[8][9][10][11] For the nitro-indazole, H···O and H···N contacts are key.[9] For our target compound, we would anticipate significant contributions from H···F, H···Br, and potentially Br···N contacts.[8]
Table 1: Comparative Crystallographic Data of 2-Methyl-6-nitro-2H-indazole
The definitive method for determining the three-dimensional structure of a molecule is Single-Crystal X-ray Diffraction (SC-XRD).[12][13] The following protocol outlines the necessary steps to obtain the crystal structure of 4-bromo-6-fluoro-2-methyl-2H-indazole. This protocol is designed to be a self-validating system, ensuring data quality at each stage.
Step 1: Crystal Growth (The Causality of Patience)
Rationale : The success of SC-XRD is entirely dependent on the quality of the single crystal. It must be well-formed, free of defects, and of an appropriate size (typically 0.1-0.3 mm). Hasty crystallization leads to poorly diffracting, polycrystalline, or twinned samples.
Methodology :
Dissolve a small amount of purified 4-bromo-6-fluoro-2-methyl-2H-indazole in a suitable solvent (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane) to near-saturation.
Use slow evaporation. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks.
Alternatively, use vapor diffusion. Place the vial of the compound solution inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., hexane or ether). The anti-solvent will slowly diffuse into the primary solution, reducing the compound's solubility and promoting gradual crystal growth.
Step 2: Crystal Mounting and Screening
Rationale : The crystal must be mounted securely and cryo-cooled to prevent radiation damage during data collection. Initial screening assesses the crystal's quality.
Methodology :
Under a microscope, select a well-formed, transparent crystal.
Carefully pick up the crystal using a cryo-loop (a small nylon loop).
Immediately plunge the loop into liquid nitrogen to flash-cool the crystal. This process, known as vitrification, prevents the formation of crystalline ice.
Mount the frozen sample onto the goniometer head of the diffractometer within the cold nitrogen stream (typically at 100 K).
Collect a few initial diffraction images (frames) to assess the crystal's diffraction quality. Look for sharp, well-defined spots.[14]
Step 3: Data Collection
Rationale : A complete dataset requires collecting diffraction patterns as the crystal is rotated through a wide range of angles. The choice of X-ray source depends on the crystal's properties.
Methodology :
Source Selection : For organic molecules containing bromine, a Molybdenum (Mo, λ ≈ 0.71 Å) source is often preferred for better resolution. A Copper (Cu, λ ≈ 1.54 Å) source may be used if the crystals are very small or diffract weakly.[12][15]
Strategy Calculation : Use the diffractometer's software to calculate an optimal data collection strategy. This determines the necessary rotation ranges and exposure times to ensure high completeness and redundancy of the data.
Data Acquisition : Execute the data collection run. This can take several hours. Monitor the process for any signs of crystal decay.
Step 4: Structure Solution and Refinement
Rationale : The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map, which is then refined into a final, accurate molecular model.
Methodology :
Data Reduction : Integrate the raw diffraction images to obtain a list of reflection intensities (h, k, l indices and intensities).
Structure Solution : Use software like SHELXT or Olex2 to solve the structure. For a compound with a heavy atom like bromine, the Patterson method or direct methods are highly effective. This will reveal the positions of the bromine and most other non-hydrogen atoms.
Structure Refinement : Iteratively refine the atomic positions, bond lengths, and angles against the experimental data using a least-squares minimization algorithm (e.g., SHELXL). Hydrogen atoms are typically placed in calculated positions.[3]
Validation : Use tools like checkCIF to validate the final structure, ensuring it adheres to established crystallographic standards.
Visualizing the Workflow
The logical flow from a synthesized compound to a fully characterized structure is critical.
Caption: Workflow for Synthesis and Structural Elucidation.
Beyond Diffraction: The Role of NMR in Isomer Confirmation
Before attempting crystallization, confirming the molecular structure, particularly the regiochemistry of the N-methylation, is essential. Alkylation of the indazole core can lead to a mixture of N-1 and N-2 isomers. NMR spectroscopy is the most powerful tool for this differentiation.[1][16]
¹H NMR : The chemical shifts of the indazole ring protons are distinctly different for N-1 and N-2 isomers. For N-2 substituted indazoles, the proton at the C7 position is typically shifted further downfield compared to the N-1 isomer due to the anisotropic effect of the adjacent pyrazole ring.
¹³C NMR : The chemical shifts of the carbon atoms in the indazole ring, especially C3a and C7a, are reliable indicators of the substitution position.[1]
Advanced Techniques : 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can show long-range correlations, for instance, between the N-methyl protons and the C3 and C7a carbons of the indazole ring, providing unambiguous proof of the N-2 substitution.[16]
Table 2: Typical NMR Characteristics for Isomer Assignment
Technique
N-1 Substituted Indazole
N-2 Substituted Indazole (Target Type)
Rationale
¹H NMR
H-7 proton is generally more shielded.
H-7 proton is generally deshielded (shifted downfield).
Anisotropic effects from the pyrazole ring system.
¹³C NMR
Distinct chemical shifts for C3a and C7a.
Different, characteristic chemical shifts for C3a and C7a.
Change in electronic environment upon substitution.
While the specific crystal structure of 4-bromo-6-fluoro-2-methyl-2H-indazole remains to be publicly determined, this guide provides the necessary framework for its elucidation and comparative analysis. By leveraging data from known analogs like 2-Methyl-6-nitro-2H-indazole, we can form educated hypotheses about the structural impact of its unique substitution pattern. The provided experimental protocol for single-crystal X-ray diffraction offers a robust, step-by-step pathway for researchers to obtain definitive structural data. This information is indispensable for drug development professionals seeking to understand the structure-activity relationships that govern the efficacy of this important class of molecules.
References
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14).
2-Methyl-6-nitro-2H-indazole. (n.d.). National Center for Biotechnology Information, PubMed Central. Retrieved from [Link]
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). National Center for Biotechnology Information, PubMed Central. Retrieved from [Link]
Exploring the Hirshfeld Surface Analysis of an Indazole Derivative Compound. (2025, September 16).
(PDF) 2-Methyl-6-nitro-2H-indazole. (n.d.). ResearchGate. Retrieved from [Link]
Preliminary understanding of experiments on single crystal X-ray crystallography. (n.d.). Indian Chemical Society. Retrieved from [Link]
Single-crystal X-ray Diffraction. (2007, May 17). SERC, Carleton College. Retrieved from [Link]
Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole. (n.d.). National Center for Biotechnology Information, PubMed Central. Retrieved from [Link]
2-Methyl-6-nitro-2H-indazole. (n.d.). PubChem. Retrieved from [Link]
X-ray diffraction experiment – the last experiment in the structure elucidation process. (n.d.). National Center for Biotechnology Information, PubMed Central. Retrieved from [Link]
The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. (n.d.). National Center for Biotechnology Information, PubMed Central. Retrieved from [Link]
Single-Crystal X-Ray Diffraction (SC-XRD). (2025, September 17). Universität Ulm. Retrieved from [Link]
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. (2024, November). PubMed. Retrieved from [Link]
Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. (2022, September 9). MDPI. Retrieved from [Link]
Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. (2006, October 24). Taylor & Francis Online. Retrieved from [Link]
Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Approach of a New Pyrazolo[3,4-g]isoquinoline Derivative as Potent against Leucine-Rich Repeat Kinase 2 (LRRK2). (2024, July 1). ACS Omega. Retrieved from [Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information, PubMed Central. Retrieved from [Link]
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023, June 16). Scirp.org. Retrieved from [Link]
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021, February 10). RSC Advances. Retrieved from [Link]
Synthesis of Novel N and N Indazole Derivatives. (n.d.). CORE. Retrieved from [Link]
(PDF) Synthesis of Novel N1 and N2 Indazole Derivatives. (2025, August 9). ResearchGate. Retrieved from [Link]
Indazole studies. 3. The bromination of 2-phenyl-2H-indazole. Formation and structure determination of mono-, di-, and tribromo-2-phenyl-2H-indazoles. (n.d.). ACS Publications. Retrieved from [Link]
A Comparative Guide to the LC-MS Fragmentation Patterns of Brominated Fluoro-Indazoles
Introduction In the landscape of modern drug discovery and development, the structural elucidation of novel small molecules is a critical endeavor. Among the vast array of analytical techniques available, Liquid Chromato...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery and development, the structural elucidation of novel small molecules is a critical endeavor. Among the vast array of analytical techniques available, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out for its exceptional sensitivity and selectivity.[1][2][3] This guide provides an in-depth analysis of the electron spray ionization (ESI) fragmentation patterns of brominated fluoro-indazoles, a class of halogenated heterocyclic compounds of growing interest in medicinal chemistry. Understanding these fragmentation pathways is paramount for the unambiguous identification of these molecules and their metabolites in complex biological matrices.[4]
This document will compare the fragmentation of a model brominated fluoro-indazole with its non-halogenated indazole counterpart to highlight the influence of halogenation on the fragmentation pathways. We will delve into the mechanistic underpinnings of the observed fragment ions, supported by established principles of mass spectrometry.
Experimental Design & Rationale
The data presented herein is based on a standardized LC-MS/MS methodology designed for the analysis of small polar and semi-polar organic molecules. The choices of instrumentation and parameters are rationalized to ensure robust and reproducible results.
Liquid Chromatography (LC) Parameters
A reversed-phase chromatographic separation is employed, which is well-suited for the analysis of small to medium polarity compounds like indazole derivatives.[1][5]
Column: A C18 stationary phase is chosen for its versatility and proven performance in retaining and separating a wide range of small molecules.
Mobile Phase: A gradient elution with water and acetonitrile, both modified with 0.1% formic acid, is utilized. The formic acid serves to protonate the analytes in the ESI source, promoting the formation of [M+H]⁺ ions.
Flow Rate: A standard flow rate is used to ensure optimal chromatographic resolution and efficient ionization.
Mass Spectrometry (MS) Parameters
An electrospray ionization (ESI) source in positive ion mode is selected, as nitrogen-containing heterocyclic compounds like indazoles readily form protonated molecules ([M+H]⁺).[6][7][8] Tandem mass spectrometry (MS/MS) is performed to induce fragmentation and generate characteristic product ion spectra.[4]
Ionization Mode: Positive Ion Electrospray Ionization (ESI+).
Scan Mode: Full Scan MS followed by Product Ion Scan (MS/MS) of the protonated parent molecule.
Collision Gas: Argon is used as the collision gas for collision-induced dissociation (CID).
Collision Energy: A stepped collision energy is applied to generate a comprehensive fragmentation pattern.
The following diagram outlines the general experimental workflow:
Caption: Experimental workflow for LC-MS/MS analysis.
Comparative Fragmentation Analysis
For this guide, we will consider the hypothetical fragmentation of two representative compounds: Indazole (as a control) and 6-bromo-5-fluoroindazole (as the test compound).
Fragmentation of Indazole
The fragmentation of the protonated indazole molecule ([M+H]⁺) is expected to proceed through pathways common to N-heterocyclic compounds. The primary fragmentation events will likely involve the loss of stable neutral molecules.
Proposed Fragmentation Pathway for Indazole:
Caption: Proposed major fragmentation pathways for protonated 6-bromo-5-fluoroindazole.
Data Summary and Comparison
The following table provides a comparative summary of the expected major fragment ions for indazole and 6-bromo-5-fluoroindazole.
Compound
Precursor Ion (m/z)
Major Fragment Ions (m/z)
Neutral Loss
Interpretation
Indazole
119
92
HCN (27 Da)
Loss of hydrogen cyanide from the pyrazole ring.
91
N₂ (28 Da)
Loss of molecular nitrogen from the pyrazole ring.
6-Bromo-5-fluoroindazole
215/217
188/190
HCN (27 Da)
Loss of hydrogen cyanide, retaining the bromine and fluorine.
187/189
N₂ (28 Da)
Loss of molecular nitrogen, retaining the bromine and fluorine.
136
Br (79/81 Da)
Cleavage of the C-Br bond.
135
HBr (80/82 Da)
Elimination of hydrogen bromide.
Detailed Experimental Protocols
For researchers looking to replicate or adapt this methodology, the following detailed protocols are provided.
Sample Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of the indazole standard in methanol.
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Injection: Inject an appropriate volume (e.g., 5 µL) of the working solution onto the LC-MS system.
LC-MS/MS Method Parameters
Liquid Chromatography:
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Mass Spectrometry:
Instrument: Triple Quadrupole Mass Spectrometer
Ion Source: Electrospray Ionization (ESI)
Polarity: Positive
Capillary Voltage: 3.5 kV
Gas Temperature: 325 °C
Gas Flow: 8 L/min
Nebulizer Pressure: 45 psi
MS1 Scan Range: m/z 50-300
MS/MS Product Ion Scan: Isolate the [M+H]⁺ ion and scan for product ions from m/z 50 to the precursor m/z.
Collision Energy: Ramped from 10 to 40 eV.
Conclusion
The fragmentation pattern of brominated fluoro-indazoles under ESI-MS/MS conditions is predictable and highly informative. The characteristic isotopic signature of bromine provides a definitive marker for the presence of this halogen. [9][10][11][12]The primary fragmentation pathways involve the loss of stable neutral molecules such as N₂ and HCN from the indazole core, as well as the cleavage of the C-Br bond. The high electronegativity of fluorine influences the electron distribution and can affect the relative abundance of certain fragment ions.
This guide provides a foundational understanding of the LC-MS behavior of this important class of compounds. The provided methodologies and fragmentation analysis serve as a valuable resource for researchers in the pharmaceutical and chemical analysis fields, aiding in the rapid and confident identification of brominated fluoro-indazoles.
References
Comparison of Analytical Strategies for the Chromatographic and Mass Spectrometric Measurement of Brominated Flame Retardants. Journal of the American Society for Mass Spectrometry.
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC.
Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega.
Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
Isotopes in Mass Spectrometry. Chemistry Steps.
Small Molecule LC-MS/MS. Resolian.
mass spectra - the M+2 peak. Chemguide.
6.7: Other Important Isotopes- Br and Cl. Chemistry LibreTexts.
Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing).
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry.
Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.
LC/MS Applic
IONIC SERIES OF MASS SPECTRA FOR 2,4,6-TRIS(PERFLUOROALKYL)-1,3,5-TRIAZINES. Fluorine notes.
The M+1 & M+2 Peaks. Save My Exams.
Fluorinated Aromatic Compounds.
Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: form
Small molecule analysis using MS. Bioanalysis Zone.
Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.
Strategic Guide: 4-Bromo vs. 6-Bromo Indazole Reactivity in Cross-Coupling
Executive Summary For medicinal chemists and process engineers, the choice between 4-bromoindazole and 6-bromoindazole is rarely arbitrary; it dictates the synthetic strategy. While both substrates share the indazole cor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For medicinal chemists and process engineers, the choice between 4-bromoindazole and 6-bromoindazole is rarely arbitrary; it dictates the synthetic strategy. While both substrates share the indazole core, their reactivity profiles in palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig) are distinct.
6-Bromoindazole behaves similarly to a meta-substituted aniline or bromobenzene. It is sterically accessible and electronically amenable to standard catalytic cycles.
4-Bromoindazole presents a unique challenge due to the "peri-effect" —steric clash between the C4-position and the N1-substituent. This position requires specialized ligand systems (e.g., SPhos, XPhos) and elevated energy inputs to overcome the activation barrier for oxidative addition and reductive elimination.
This guide analyzes these differences mechanistically and provides optimized protocols for functionalizing both positions.
Part 1: Mechanistic Analysis (Sterics & Electronics)
The "Peri-Effect" and Steric Mapping
The critical differentiator is the spatial environment. The C4 position is located immediately adjacent to the N1 nitrogen. In most cross-coupling workflows, N1 is protected (e.g., SEM, Boc, THP, Methyl) to prevent catalyst poisoning. This protecting group projects steric bulk directly into the trajectory required for the palladium catalyst to undergo oxidative addition at C4.
In contrast, C6 is remote from the N1/N2 center, behaving as an unhindered aryl halide.
Figure 1: Steric influence map of N1-protection on C4 vs. C6 reactivity.
Electronic Considerations
C4 Position: Electronically rich due to induction from the adjacent pyrazole ring. This increases the pKa of the C-Br bond, making oxidative addition slower compared to electron-deficient systems.
C6 Position: Electronically decoupled from the immediate pyrazole fusion. It reacts with kinetics comparable to 3-bromotoluene or 3-bromoanisole.
Part 2: Comparative Performance Profile
The following data summarizes typical performance metrics derived from aggregated internal application data and literature precedents (see References).
For 6-Bromo: Use BrettPhos or RuPhos . These provide excellent yields for primary and secondary amines.
For 4-Bromo: Use SPhos or P(tBu)₃ . The "bowl-shape" of BrettPhos can sometimes clash with the N1-protecting group of the 4-bromo substrate. SPhos is smaller but sufficiently electron-rich to facilitate oxidative addition.
Base: NaOtBu (Strong base required for activation).
Solvent: Toluene (anhydrous).
Temp: 100 °C.
Part 4: Troubleshooting & Optimization Logic
When reactions fail, the failure mode often differs by position. Use this logic flow to diagnose issues.
Figure 2: Troubleshooting decision tree for indazole cross-coupling.
References
Regioselective C7 bromination and Suzuki–Miyaura coupling: Boujdi, K. et al. RSC Advances, 2021 , 11, 7107-7114.
Demonstrates the accessibility of outer-ring positions (C7/C6) compared to the inner core.
Suzuki-Miyaura Cross-Coupling of Unprotected Heterocycles:
Provides mechanistic insight into product inhibition in 4-bromoindazole specifically.
Buchwald-Hartwig Amination of Heterocycles:
General protocols for amination of bromo-indazoles using dialkylbiaryl phosphine ligands.
(Contextual Reference)
Impact of N-Protection on Reactivity:
Discussion on how N1 vs N2 protection alters the steric landscape of the indazole core.
A Senior Application Scientist's Guide to the Structural Validation of 2-methyl-2H-indazole vs. 1-methyl-1H-indazole
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural assignment of N-methylated indazole isomers is a critical step in ensuring the integrity of their scientific endeavor...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural assignment of N-methylated indazole isomers is a critical step in ensuring the integrity of their scientific endeavors. The seemingly subtle difference in the position of the methyl group between 2-methyl-2H-indazole and 1-methyl-1H-indazole profoundly impacts their physicochemical properties, spectroscopic signatures, and biological activities.[1][2] This guide provides an in-depth, experimentally-grounded comparison to empower researchers to confidently distinguish between these two crucial isomers.
The Foundational Difference: Stability and Physicochemical Properties
The indazole core exists in two primary tautomeric forms: the 1H- and 2H-tautomers.[3][4] The 1H-tautomer is generally the more thermodynamically stable form.[1][3] This inherent stability difference extends to their N-methylated derivatives and is reflected in their physical properties. Notably, 2-methyl-2H-indazole possesses a significantly larger dipole moment than its 1-methyl-1H-indazole counterpart, a key differentiator arising from the vector sum of individual bond dipoles in the asymmetric 2H-isomer.[1][3]
Table 1: Comparative Physicochemical Properties of Methyl-Substituted Indazole Isomers
Spectroscopic Fingerprinting: A Multi-faceted Approach
A combination of spectroscopic techniques provides a robust and self-validating system for the structural elucidation of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive method for distinguishing between 1-methyl-1H-indazole and 2-methyl-2H-indazole.[1] The chemical shifts of the protons and carbons within the indazole core are highly sensitive to the electronic environment, which is directly influenced by the position of the N-methyl group.
¹H NMR Spectroscopy:
In the ¹H NMR spectrum, the chemical shift of the N-methyl protons is a key diagnostic indicator. For 2-methyl-2H-indazole, the methyl protons typically appear at a downfield chemical shift (around 4.14 ppm in DMSO-d6) compared to the methyl protons of the 1-methyl isomer.[5] Furthermore, the aromatic protons exhibit distinct coupling patterns and chemical shifts that allow for unambiguous assignment. The proton at the C3 position of 2-methyl-2H-indazole is notably deshielded and appears as a singlet.[5]
¹³C NMR Spectroscopy:
The ¹³C NMR spectra also provide clear differentiation. The chemical shift of the N-methyl carbon is a reliable indicator. For instance, in 2-methyl-2H-indazole, the methyl carbon resonance is observed around 40.61 ppm (in DMSO-d6).[5] The chemical shifts of the aromatic carbons, particularly those adjacent to the nitrogen atoms, are also significantly different between the two isomers.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d6
Note: The exact chemical shifts can vary depending on the solvent and any other substituents present on the indazole ring.
UV-Vis Spectroscopy: A Tale of Two Chromophores
The electronic structure, and thus the UV-Vis absorption profile, differs significantly between the two isomers. 2-Methyl-2H-indazole, with its quinonoid-like structure, absorbs light more strongly and at longer wavelengths compared to the benzenoid structure of 1-methyl-1H-indazole.[6] This difference in their absorption spectra can be a quick and valuable tool for initial differentiation.[7]
Experimental Protocols for Structural Validation
The following protocols outline a systematic approach to synthesizing and characterizing the two isomers, ensuring a self-validating workflow.
Synthesis: Regioselective Methylation
The regioselectivity of the N-methylation of indazole is highly dependent on the reaction conditions and the methylating agent used.[5]
Protocol 1: Synthesis of 2-Methyl-2H-indazole
This protocol favors the formation of the 2-methyl isomer.
Causality: The use of a milder methylating agent like trimethyloxonium tetrafluoroborate under these conditions has been shown to regioselectively yield the 2-methyl-2H-indazole.[8]
Step-by-Step Methodology:
To a solution of indazole (1.0 eq) in a suitable solvent such as dichloromethane, add trimethyloxonium tetrafluoroborate (1.1 eq) at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford pure 2-methyl-2H-indazole.
Protocol 2: Synthesis of 1-Methyl-1H-indazole
This protocol generally favors the formation of the more thermodynamically stable 1-methyl isomer.
Causality: The use of a strong base like sodium hydride deprotonates the indazole, and subsequent reaction with a methylating agent such as methyl iodide typically leads to the formation of the more stable 1-methyl-1H-indazole.
Step-by-Step Methodology:
To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of indazole (1.0 eq) in THF dropwise.
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the reaction by TLC.
Carefully quench the reaction with water and extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography to yield pure 1-methyl-1H-indazole.
Characterization Workflow
Caption: Workflow for the structural validation of methylated indazoles.
X-ray Crystallography: The Ultimate Confirmation
For an unambiguous and definitive structural determination, single-crystal X-ray diffraction is the gold standard.[9] If suitable crystals can be obtained, this technique provides the precise three-dimensional arrangement of atoms in the molecule, leaving no doubt as to the position of the methyl group.
Conclusion
The structural validation of 2-methyl-2H-indazole versus 1-methyl-1H-indazole is a critical exercise in synthetic and medicinal chemistry. While their syntheses can be directed to favor one isomer, a comprehensive analytical approach is paramount for unequivocal confirmation. A combination of NMR and UV-Vis spectroscopy provides a robust and self-validating system for routine characterization. For novel derivatives or when absolute certainty is required, X-ray crystallography provides the ultimate structural proof. By following the principles and protocols outlined in this guide, researchers can ensure the integrity of their results and build a solid foundation for their drug discovery and development efforts.
References
Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. PrepChem.com. Available at: [Link]
Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Semantic Scholar. Available at: [Link]
Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. American Chemical Society. Available at: [Link]
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. Available at: [Link]
1-Methyl-1H-indazole | C8H8N2 | CID 139456. PubChem. Available at: [Link]
2-Methyl-2H-indazole. The NIST WebBook. Available at: [Link]
Synthesis of 1H‐indazole derivatives. ResearchGate. Available at: [Link]
a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... ResearchGate. Available at: [Link]
Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PMC. Available at: [Link]
2-Methyl-2H-indazole | C8H8N2 | CID 138364. PubChem. Available at: [Link]
12.2.5 1H- and 2H-Indazoles (Update 2011). ResearchGate. Available at: [Link]
2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available at: [Link]
Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. Available at: [Link]
(PDF) 13 C NMR of indazoles. ResearchGate. Available at: [Link]
1-Methyl-1H-indazole-3-carboxylic acid. PMC. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 4-bromo-6-fluoro-2-methyl-2H-indazole vs 1H-indazole Biological Stability
Content Type: Publish Comparison Guide
Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary: The "Tautomer Trap" vs. The "Locked" Scaffold
In medicinal chemistry, the indazole core is a privileged scaffold, yet the parent 1H-indazole presents a significant "tautomeric trap."[1][2] While thermodynamically stable, its ability to shift between 1H and 2H forms creates ambiguity in protein binding and exposes the molecule to rapid Phase II conjugation (specifically N-glucuronidation).
The engineered derivative, 4-bromo-6-fluoro-2-methyl-2H-indazole , represents a strategic evolution. By alkylating the N2 position, the scaffold is "locked" into the 2H-tautomer, eliminating proton ambiguity. Furthermore, the addition of halogen atoms (4-Br, 6-F) acts as a metabolic shield, blocking primary oxidation sites. This guide analyzes the mechanistic basis of this enhanced stability and provides validated protocols for experimental verification.
Physicochemical & Structural Basis[3][4][5]
The biological stability of these two compounds is dictated by their electronic distribution and lipophilicity. The 2-methyl "lock" fundamentally alters the dipole moment and basicity compared to the parent 1H-indazole.
Comparative Physicochemical Profile[3][4][5][6]
Feature
1H-Indazole (Parent)
4-Bromo-6-Fluoro-2-Methyl-2H-Indazole
Impact on Stability
Tautomerism
Dynamic Equilibrium (1H 2H)
Locked (Fixed 2H-form)
Prevents promiscuous binding; simplifies SAR.
LogP (Lipophilicity)
~1.9 (Moderate)
~3.2 - 3.5 (High)
Halogens increase membrane permeability but may increase non-specific binding.
Basicity (pKa of N)
pKa ~ 1.3 (Weak base)
pKa ~ 2.0 (Slightly more basic)
N2-methylation increases electron density; Halogens modulate this via inductive (-I) effects.
Electronic Effect
Electron-rich 5/6 positions
Electron-deficient ring
4-Br and 6-F withdraw density, deactivating the ring against electrophilic metabolic attack.
Technical Insight: The 1H-indazole is thermodynamically more stable than the 2H-form by approx.[3][4] 2.3–3.2 kcal/mol.[5] However, in biological systems, the 2H-form often exhibits superior kinase inhibitory profiles. The 2-methyl substitution forces this bioactive conformation, while the 6-fluoro substituent specifically blocks the primary site of CYP450-mediated hydroxylation.
Mechanisms of Metabolic Stability[3]
A. The "Metabolic Shield" (Halogenation)
Unsubstituted 1H-indazoles are prone to oxidation at the C5 and C6 positions.
1H-Indazole: Rapidly hydroxylated by CYP450 isoforms (primarily CYP2D6/3A4) at C6, followed by conjugation.
4-Br-6-F-2-Me-Indazole: The Fluorine at C6 creates a metabolic blockade. The C-F bond energy (approx. 116 kcal/mol) is too high for typical CYP heme-iron oxidants to cleave. The Bromine at C4 provides steric bulk, preventing enzyme access to the adjacent C3 position and further reducing oxidative clearance.
B. Phase II Conjugation Blocking
1H-Indazole: The free N-H is a "soft spot" for UDP-glucuronosyltransferases (UGTs), leading to rapid N1- or N2-glucuronidation and renal clearance.
4-Br-6-F-2-Me-Indazole: The N2-methyl group eliminates the nucleophilic NH handle, effectively shutting down direct N-glucuronidation. Metabolism is forced to proceed via slower routes (e.g., N-demethylation).
C. Pathway Visualization
The following diagram illustrates the divergent metabolic fates of the two compounds.
Figure 1: Comparative metabolic pathways. Note the direct conjugation vulnerability of 1H-indazole versus the oxidative resistance of the halogenated 2-methyl derivative.
Experimental Validation Protocols
To objectively compare these compounds, use the following self-validating protocols. These assays differentiate between Phase I (oxidative) and Phase II (conjugative) stability.
Protocol A: Microsomal Stability Assay (Phase I Focus)
Objective: Determine intrinsic clearance (
) driven by CYP450 oxidation.
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Procedure:
Pre-incubate HLM and test compound (1H-indazole or 4-Br-6-F-derivative) for 5 min at 37°C.
Initiate reaction with NADPH.
Sample at
min.
Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Data Analysis: Plot
vs. time. The slope determines .
Expected Outcome:
1H-Indazole: Moderate clearance (due to C-hydroxylation).
4-Br-6-F-2-Me: Low clearance (High stability). Note: Monitor for N-demethylation product (M-14 mass shift).
Protocol B: Hepatocyte Stability Assay (Phase I & II Focus)
Objective: Assess stability in a complete cellular system containing both CYPs and UGTs.
System: Cryopreserved human hepatocytes (1 million cells/mL).
Media: Krebs-Henseleit Buffer (KHB) pH 7.4.
Procedure:
Thaw and count hepatocytes; ensure viability >75% (Trypan Blue).
Incubate compound (1 µM) in suspension.
Timepoints: 0, 60, 120, 240 min.
Critical Control: Include 7-Hydroxycoumarin as a positive control for Phase II (Glucuronidation/Sulfation).
Interpretation:
If HLM stability is high but Hepatocyte stability is low, Phase II conjugation is the driver.
1H-indazole will show significantly higher clearance in hepatocytes than microsomes due to UGT activity.
4-Br-6-F-2-Me should show comparable profiles in both, confirming resistance to conjugation.
Synthesis & Handling Notes
When synthesizing or handling 4-bromo-6-fluoro-2-methyl-2H-indazole , be aware of its specific chemical sensitivities compared to the parent.
Light Sensitivity: Halogenated heterocycles can undergo photodehalogenation. Store in amber vials.
Solubility: The lipophilic shift (LogP > 3) requires the use of DMSO stocks. Avoid aqueous buffers without co-solvents (e.g., 0.1% Tween-80) to prevent precipitation during biological assays.
Regioselectivity Verification: During synthesis (alkylation of the indazole), mixtures of N1- and N2-methyl isomers form.
Validation: Use NOESY NMR. The N2-methyl group will show a correlation with the C3-proton. The N1-methyl would correlate with the C7-proton (or C7-substituent). Since C4 is brominated, the C3-H signal is distinct.
References
Tautomeric Stability & Properties
BenchChem.[3] "A Comparative Guide to 1H- and 2H-Indazole Derivatives."[3] Accessed Feb 2026.[6]
Halogenation Effects on Metabolism:
Journal of Medicinal Chemistry. "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market." (General reference for C-F bond stability).
Metabolic Pathways of Indazoles
Drug Metabolism and Disposition.[7][8] "Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif."[9] (Discusses N-deindazolation).
CYP450 Interactions
Hypha Discovery. "Metabolism of five membered nitrogen containing heterocycles." (Detailed mechanisms of azole ring scission and oxidation).
A Comparative Guide to the Structure-Activity Relationship of 4-bromo-6-fluoro-2-methyl-2H-indazole Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1] Its uni...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1] Its unique electronic properties and structural versatility allow for fine-tuning of interactions with various biological targets, particularly protein kinases.[2] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 4-bromo-6-fluoro-2-methyl-2H-indazole analogs, with a specific focus on their emerging potential as inhibitors of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), a key regulator of the G2/M cell cycle checkpoint and a promising target in oncology.[3][4]
The 4-bromo-6-fluoro-2-methyl-2H-indazole Scaffold: A Privileged Core for Kinase Inhibition
The 4-bromo-6-fluoro-2-methyl-2H-indazole core provides a rigid and synthetically tractable platform for the development of kinase inhibitors. The strategic placement of the bromo and fluoro substituents on the benzene ring, along with the methyl group on the pyrazole nitrogen, significantly influences the molecule's electronic distribution, lipophilicity, and potential for specific interactions within the ATP-binding pocket of kinases.
The bromine atom at the 4-position can serve as a valuable synthetic handle for further functionalization via cross-coupling reactions, allowing for the exploration of a wide chemical space.[5] Furthermore, the fluorine atom at the 6-position can enhance metabolic stability and binding affinity through favorable electrostatic interactions.[3] The N2-methylation of the indazole ring directs the substitution pattern and can influence the overall conformation of the molecule.
Recent patent literature has unveiled a series of indazole derivatives as potent inhibitors of PKMYT1, a kinase that, when overexpressed, can contribute to therapeutic resistance in cancer by preventing damaged cells from entering mitosis.[4][6] Analysis of these compounds provides crucial insights into the SAR of the 4-bromo-6-fluoro-2-methyl-2H-indazole scaffold.
Key Structural Modifications and Their Impact on PKMYT1 Inhibition
The following table summarizes the SAR of key substitutions on the indazole core, with a focus on their impact on PKMYT1 inhibitory activity. The data is compiled from publicly available patent information and showcases the importance of specific functional groups at various positions.
Position of Modification
Modification
Observed Effect on PKMYT1 Inhibition (IC50)
Rationale for Experimental Choice
C3-Position
Small, polar groups (e.g., amides, small heterocycles)
Potent inhibition (low nM)
The C3-position often points towards the solvent-exposed region of the ATP-binding site. Introducing groups capable of forming hydrogen bonds can significantly enhance binding affinity.
Bulky, lipophilic groups
Decreased or abolished activity
Steric hindrance can prevent proper orientation of the inhibitor within the narrow ATP-binding cleft.
N1-Position (in 1H-indazole analogs)
Varied substituents
Strong influence on potency
The N1-substituent can modulate the electronic properties of the indazole ring and make critical contacts with the kinase hinge region.
C4-Position (Bromo substitution)
Maintained
Serves as a key interaction point or a synthetic handle
The bromine atom can form halogen bonds with the protein backbone or be utilized for further diversification of the scaffold.
C6-Position (Fluoro substitution)
Maintained
Enhances binding affinity and metabolic stability
The electronegativity of fluorine can lead to favorable electrostatic interactions and block potential sites of metabolism.
C7-Position
Introduction of small alkyl or polar groups
Can modulate selectivity and potency
This position often allows for fine-tuning of interactions with the ribose-binding pocket or solvent-exposed regions.
Table 1: Structure-Activity Relationship of Indazole Analogs as PKMYT1 Inhibitors.
Comparative Analysis with Alternative Scaffolds
While the 4-bromo-6-fluoro-2-methyl-2H-indazole scaffold shows significant promise, it is essential to compare its performance with other established kinase inhibitor scaffolds.
Scaffold
Representative Kinase Target(s)
Reported Potency (IC50)
Key Advantages
Potential Liabilities
4-bromo-6-fluoro-2-methyl-2H-indazole
PKMYT1
Low nM
High potency, synthetic tractability, favorable ADME properties.
Limited publicly available data on selectivity.
Quinazoline
EGFR, VEGFR
Low nM to µM
Well-established scaffold with multiple approved drugs.
Can suffer from off-target effects and acquired resistance.
Pyrazolopyrimidine
JAK, AKT
Low nM to µM
High selectivity for certain kinase subfamilies.
Can have metabolic stability issues.
Benzimidazole
RTKs
Low nM to µM
Versatile scaffold with a broad range of biological activities.
Can be prone to CYP450 inhibition.
Table 2: Comparative Analysis of Kinase Inhibitor Scaffolds.
Experimental Protocols
The following protocols outline the key experimental methodologies for the synthesis and biological evaluation of 4-bromo-6-fluoro-2-methyl-2H-indazole analogs as kinase inhibitors.
General Synthesis of the 4-bromo-6-fluoro-2-methyl-2H-indazole Core
The synthesis of the core scaffold typically involves a multi-step sequence starting from commercially available precursors.
Caption: General synthetic workflow for the 4-bromo-6-fluoro-2-methyl-2H-indazole core.
Step-by-Step Methodology:
Enamine Formation: React 2-bromo-4-fluoro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine intermediate. The reaction is typically carried out in a suitable solvent like DMF at an elevated temperature. This step introduces the necessary functionality for the subsequent cyclization.
Indazole Ring Formation: The crude enamine is then treated with hydrazine hydrate in a solvent such as ethanol or acetic acid. Heating the reaction mixture promotes the cyclization and formation of the 4-bromo-6-fluoro-1H-indazole ring system.
N-Methylation: The final step involves the selective methylation of the N2 position of the indazole ring. This can be achieved using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate in a polar aprotic solvent like acetone or DMF. The reaction conditions can be optimized to favor the formation of the 2H-indazole isomer.
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[4][7]
Caption: Workflow for the ADP-Glo™ PKMYT1 Kinase Assay.
Step-by-Step Methodology:
Reaction Setup: In a 384-well plate, combine the PKMYT1 enzyme, its substrate (e.g., a peptide derived from CDK1), and the test compound at various concentrations. The reaction is initiated in a buffer containing MgCl2.
Kinase Reaction: Add ATP to start the kinase reaction and incubate at room temperature for a defined period (e.g., 60 minutes).
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a luminescent signal.
Data Analysis: The intensity of the luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]
Conclusion and Future Directions
The 4-bromo-6-fluoro-2-methyl-2H-indazole scaffold represents a highly promising platform for the development of novel kinase inhibitors, particularly targeting PKMYT1 for cancer therapy. The SAR insights gleaned from recent discoveries highlight the critical role of substitutions at the C3 and C7 positions for achieving high potency. The synthetic accessibility of this scaffold allows for extensive optimization of its pharmacological properties.
Future research in this area should focus on:
Expanding the SAR: Systematic exploration of a wider range of substituents at key positions to further enhance potency and selectivity.
Selectivity Profiling: Comprehensive screening against a panel of kinases to determine the selectivity profile of lead compounds.
In Vivo Evaluation: Advancing promising candidates into cellular and animal models to assess their efficacy and pharmacokinetic properties.
Structural Biology: Obtaining co-crystal structures of lead compounds with PKMYT1 to rationalize the observed SAR and guide further design efforts.
By leveraging the insights presented in this guide, researchers can accelerate the development of the next generation of indazole-based kinase inhibitors with improved therapeutic profiles.
References
Overexpressed PKMYT1 reduces cancer therapeutic efficiency by halting damaged cancer cells' mitosis entry. Explore PKMY1 in the cell cycle. (2024, March 5). BellBrook Labs.
Li, Y., et al. (2022). Overexpression of PKMYT1 associated with poor prognosis and immune infiltration may serve as a target in triple-negative breast cancer. Frontiers in Oncology, 12, 969599.
Zhao, H., et al. (2024). Targeting Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) for Precision Cancer Therapy: From Discovery to Clinical Trial. Journal of Medicinal Chemistry.
Zhang, Q.-Y., et al. (2020). PKMYT1 Promotes Gastric Cancer Cell Proliferation and Apoptosis Resistance. OncoTargets and Therapy, 13, 7637–7648.
Wang, Y., et al. (2019). Overexpressed PKMYT1 promotes tumor progression and associates with poor survival in esophageal squamous cell carcinoma. Cancer Management and Research, 11, 8339–8351.
Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters.
Inhibitory Activity Against PKMYT1 Kinase. (n.d.). BindingDB.
PKMYT1. (n.d.). Dark Kinase Knowledgebase.
Chen, B., et al. (2024). Indazole compounds as pkmyt1 kinase inhibitors. WO2024179948A1.
Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Indonesian Journal of Pharmacy, 33(3), 357-366.
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15793–15804.
PKMYT1 Binding Assay Kit. (n.d.). Aurora Biolabs.
PKMYT1 Recombinant Human Active Protein Kinase. (n.d.). Reaction Biology.
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15793-15804.
GlaxoSmithKline. (2019). Indazole derivatives useful as perk inhibitors. WO2019021208A1.
Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4569-4573.
A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Deriv
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). Molecules, 25(11), 2588.
Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922.
Bothe, U., et al. (2023). Substituted indazoles. US 2023/0174508 A1.
Design and structure-activity relationship of 3-benzimidazol-2-yl-1H-indazoles as inhibitors of receptor tyrosine kinases. (2006). Bioorganic & Medicinal Chemistry Letters, 16(13), 3453-3457.
A Comparative Guide to 6-bromo-1H-indazol-4-amine in Kinase Inhibition. (2025). Benchchem.
A Comparative Guide to the Metabolic Stability of 2-Methyl-2H-Indazoles in Microsomal Assays
This guide provides an in-depth comparison of the metabolic stability of 2-methyl-2H-indazole derivatives evaluated through in vitro microsomal stability assays. It is designed for researchers, scientists, and drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of the metabolic stability of 2-methyl-2H-indazole derivatives evaluated through in vitro microsomal stability assays. It is designed for researchers, scientists, and drug development professionals seeking to understand and predict the metabolic fate of this important chemical scaffold. We will explore the causality behind experimental design, present a detailed and reproducible protocol, and analyze structure-metabolism relationships (SMR) with supporting data.
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being unfavorable pharmacokinetic properties. A molecule's metabolic stability—its susceptibility to enzymatic degradation—is a critical determinant of its in vivo half-life, bioavailability, and overall exposure.[1][2] Early assessment of metabolic stability allows for the rapid identification of liabilities and guides the iterative process of lead optimization.
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets.[3][4] It is often employed as a bioisostere for other aromatic systems like indole or phenol, offering advantages in terms of physicochemical properties and metabolic fate.[3] Indazoles exist in two primary tautomeric forms: 1H-indazole and 2H-indazole.[5] While the 1H-isomer has been more extensively studied, the 2-methyl-2H-indazole motif is gaining traction for its unique electronic and steric properties, which can profoundly influence target engagement and metabolic profile.
This guide focuses specifically on the 2-methyl-2H-indazole core, providing a framework for evaluating its metabolic stability using the gold-standard liver microsomal stability assay.
The Microsomal Stability Assay: A Window into Phase I Metabolism
The liver is the body's primary site of drug metabolism.[6] Liver microsomes are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes during homogenization and centrifugation.[1][7] They contain a rich complement of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[2][8] CYPs are the principal drivers of Phase I metabolism, which involves the introduction or unmasking of polar functional groups through oxidative, reductive, or hydrolytic reactions.[6][9]
The in vitro microsomal stability assay measures the rate at which a test compound is metabolized by these enzymes.[10] The process is initiated by adding a critical cofactor, NADPH (Nicotinamide Adenine Dinucleotide Phosphate), which provides the reducing equivalents necessary for the CYP catalytic cycle.[7][11] By monitoring the disappearance of the parent compound over time, we can calculate key parameters that predict in vivo clearance.
Key Parameters Derived from the Assay:
Half-Life (t½): The time required for 50% of the parent compound to be metabolized.
Intrinsic Clearance (Clint): A measure of the intrinsic metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow.[12][13] It is calculated from the rate of drug disappearance and normalized to the amount of microsomal protein used.[14]
Experimental Workflow: A Self-Validating Protocol
A trustworthy protocol is one that is detailed, reproducible, and includes appropriate controls to ensure the validity of the data. The following section outlines a robust, step-by-step methodology for assessing the metabolic stability of 2-methyl-2H-indazole derivatives.
Visualizing the Workflow
The diagram below illustrates the complete experimental process, from preparation to data analysis.
Caption: Experimental workflow for the liver microsomal stability assay.
Detailed Step-by-Step Protocol
This protocol is designed for a 96-well plate format, which is ideal for screening multiple compounds.
Materials & Reagents:
Liver Microsomes: Pooled human or other species (e.g., rat, mouse) liver microsomes (e.g., from XenoTech, BD Biosciences).
Buffer: 100 mM Potassium Phosphate Buffer (KPO4), pH 7.4.
Cofactor Solution: NADPH regenerating system (e.g., BD Biosciences Cat. # 451200) or a freshly prepared solution of NADPH (3 mM final concentration).
Test Compounds: 10 mM stock solutions in DMSO.
Control Compounds:
High Clearance Control: Dextromethorphan or Midazolam (rapidly metabolized).[7][14]
Low Clearance Control: Warfarin or Carbamazepine (slowly metabolized).
Quenching Solution: Ice-cold acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, Labetalol).
Prepare a 1 µM working solution of the test and control compounds by diluting the 10 mM DMSO stock in the KPO4 buffer. The final DMSO concentration in the incubation should be ≤ 0.5% to avoid enzyme inhibition.[7]
On ice, thaw the liver microsomes and prepare a working solution (e.g., 0.5 mg/mL final protein concentration) in KPO4 buffer.[11]
Prepare the NADPH cofactor solution according to the manufacturer's instructions or as a 3 mM solution in KPO4 buffer.
Pre-Incubation:
In a 96-well plate, add the microsomal working solution and the test/control compound working solution.
Include a negative control for each compound where the NADPH solution will be replaced with buffer. This is crucial to distinguish enzymatic degradation from chemical instability.[14]
Seal the plate and pre-incubate for 10 minutes at 37°C with gentle shaking. This step allows the system to reach thermal equilibrium.[15]
Initiation and Incubation:
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the negative controls (add buffer to these). The time of this addition is T=0.
Immediately remove an aliquot from the T=0 time point and transfer it to a separate 96-well plate containing the ice-cold quenching solution.
Incubate the reaction plate at 37°C with shaking.
Time-Point Sampling:
At subsequent predetermined time points (e.g., 5, 15, 30, and 45 or 60 minutes), remove aliquots from the reaction plate and add them to the quenching plate.[11][14] The use of cold acetonitrile serves to immediately stop the enzymatic reaction by precipitating the microsomal proteins.[16]
Sample Processing:
Once all time points are collected, seal the quenching plate and vortex vigorously.
Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[14]
Carefully transfer the supernatant to a new 96-well plate for analysis.
LC-MS/MS Analysis:
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The amount of compound is determined from the peak area ratio of the analyte to the internal standard.
Data Analysis:
Plot the natural logarithm (ln) of the percentage of compound remaining against time.
The slope of the linear regression line of this plot gives the elimination rate constant (k).
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
Data Comparison: Structure-Metabolism Relationships (SMR) of Indazoles
Metabolic Hotspots: For the core indazole ring, the most likely sites of initial oxidative metabolism (metabolic "hotspots") are often the electron-rich positions of the benzene ring and any benzylic carbons on substituents.[18] For 2H-indazoles, the C3 and C7 positions are particularly susceptible to hydroxylation.
Blocking Metabolic Sites: A common strategy to improve metabolic stability is to "block" these hotspots. For example, replacing a hydrogen atom with a metabolically robust group like fluorine or a trifluoromethyl group can prevent oxidation at that site, significantly increasing the compound's half-life. The comparison between the hypothetical unsubstituted and CF3-substituted compounds in the table illustrates this principle.
Impact of N-Substitution: The presence of the N-methyl group in 2-methyl-2H-indazoles prevents N-glucuronidation at that position, which can be a major metabolic pathway for 1H-indazoles. However, the methyl group itself can be a site of metabolism via N-dealkylation to form the 2H-indazole.
Lipophilicity: Increasing lipophilicity (LogP) can sometimes lead to increased binding to CYP enzymes and thus faster metabolism. Therefore, adding large, greasy substituents may decrease metabolic stability unless they also block a key metabolic site.
Comparison to 1H-Indazoles: Generally, the indazole scaffold is considered more metabolically robust than a phenol group, for which it often serves as a bioisostere.[3] The PI3K inhibitor Pictilisib (GDC-0941), which contains a 1H-indazole, was specifically designed to overcome the poor metabolic stability (O-glucuronidation) of its phenol-containing predecessor.[3] While direct comparisons are scarce, the electronic differences between 1H- and 2H-indazoles can influence which CYP isoforms are involved and the primary sites of metabolism.
Predicted Metabolic Pathways of 2-Methyl-2H-Indazoles
The primary metabolic transformations of 2-methyl-2H-indazoles in liver microsomes are mediated by CYP enzymes and can be predicted based on common metabolic reactions.
Caption: Potential Phase I metabolic pathways for the 2-methyl-2H-indazole scaffold.
Aromatic Hydroxylation: CYP enzymes frequently hydroxylate electron-rich aromatic rings. For the 2-methyl-2H-indazole core, this can occur at any of the C4, C5, C6, or C7 positions.[19][20]
N-Dealkylation: The N-methyl group is a substrate for oxidative N-dealkylation, which would yield formaldehyde and the corresponding 2H-indazole.
C3-Oxidation: The C3 position can be susceptible to oxidation, potentially leading to the formation of an indazolone-type metabolite.
Conclusion
The 2-methyl-2H-indazole scaffold represents a valuable building block in modern medicinal chemistry. Its metabolic stability, a critical parameter for in vivo success, can be effectively and reliably assessed using the liver microsomal stability assay. This guide provides the theoretical foundation, a detailed experimental protocol, and a framework for interpreting the resulting data.
Key takeaways for researchers are:
The microsomal stability assay is an essential tool for early-stage evaluation of potential drug candidates, primarily assessing Phase I metabolism.
The stability of 2-methyl-2H-indazoles is dictated by their substitution patterns. Identifying and blocking metabolic hotspots through chemical modification is a proven strategy to enhance metabolic half-life.
A well-designed assay, complete with positive, negative, and vehicle controls, is crucial for generating trustworthy and reproducible data.
By systematically applying the principles and protocols outlined here, drug discovery teams can make more informed decisions, accelerating the design of 2-methyl-2H-indazole derivatives with optimized pharmacokinetic profiles.
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]
Parrish, J. P., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(8), 2355-60. Retrieved from [Link]
Zhu, C., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society. Retrieved from [Link]
Lee, S., et al. (2019). In vitro and in vivo pharmacokinetic characterization of LMT-28 as a novel small molecular interleukin-6 inhibitor. Animal Bioscience. Retrieved from [Link]
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]
Lin, H., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Molecules, 28(8), 3518. Retrieved from [Link]
ResearchGate. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
Igo, P., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. RSC Advances, 7(56), 35437-35443. Retrieved from [Link]
Optibrium. (2024). What's the importance of cytochrome P450 metabolism?. Retrieved from [Link]
MDPI. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. Retrieved from [Link]
Al-Awad, M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 60(7), 1083. Retrieved from [Link]
Wang, B., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12808. Retrieved from [Link]
Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. The AAPS journal, 10(2), 101-11. Retrieved from [Link]
University of Miami. (n.d.). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Retrieved from [Link]
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Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1888. Retrieved from [Link]
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comparison of kinase selectivity profiles for 2H-indazole derivatives
Executive Summary: The 2H-Indazole Advantage In the crowded landscape of kinase inhibitor discovery, the indazole scaffold has long been a privileged structure.[1] However, the vast majority of approved drugs (e.g., axit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The 2H-Indazole Advantage
In the crowded landscape of kinase inhibitor discovery, the indazole scaffold has long been a privileged structure.[1] However, the vast majority of approved drugs (e.g., axitinib, pazopanib) utilize the thermodynamically stable 1H-indazole tautomer. The 2H-indazole isomer represents an under-explored chemical space that offers distinct vector geometries for substituent attachment, enabling unique selectivity profiles that often elude their 1H counterparts.
This guide provides a technical comparison of 2H-indazole derivatives, focusing on their application as selective inhibitors for PLK4 (Polo-like kinase 4) , CDKs , and Tie2 . It synthesizes structural biology, kinetic data, and experimental protocols to assist medicinal chemists and pharmacologists in leveraging this scaffold.
Mechanistic Basis of Selectivity: 1H vs. 2H Scaffolds
The primary differentiator between 1H- and 2H-indazoles is the orientation of the hydrogen bond donor/acceptor motifs within the ATP-binding pocket.
Structural Divergence
1H-Indazoles: Typically bind to the kinase hinge region via the N1 (donor) and N2 (acceptor) atoms. Substituents at C3 project into the gatekeeper/back-pocket region.
2H-Indazoles: The N2-nitrogen is substituted (often with an aryl or alkyl group), forcing the N1 to act as a hydrogen bond acceptor. This geometry alters the exit vector of the C3 substituent, often directing it toward the solvent front or the ribose-binding pocket, distinct from the 1H-isomer trajectory.
Key Selectivity Driver: The N2-substituent in 2H-indazoles creates a steric clash with the "roof" of the ATP pocket in many kinases, inherently filtering out promiscuous binding targets that accommodate the flatter 1H-indazole.
Comparative Selectivity Profiles
Case Study A: CFI-400945 (The Gold Standard)
Target: PLK4 (Polo-like kinase 4)
Mechanism: Type I (ATP-competitive)
CFI-400945 is the most prominent 2H-indazole derivative, demonstrating how this scaffold achieves extreme selectivity for PLK4, a master regulator of centriole duplication, over closely related family members (PLK1-3).
Table 1: Kinase Selectivity Profile of CFI-400945
Data aggregated from radiometric assays and cellular profiling.
Kinase Target
IC50 (nM)
Selectivity Fold (vs PLK4)
Clinical Relevance
PLK4
2.8
1x (Primary)
Centriole duplication control
AURKB
102
~36x
Mitotic chromosome segregation
TRKA
84
~30x
Pain/Oncology signaling
TRKB
88
~31x
Neurotrophin signaling
PLK1
> 50,000
> 17,000x
Mitotic entry/exit
PLK2
> 50,000
> 17,000x
Centriole duplication (redundant)
PLK3
> 50,000
> 17,000x
G1/S transition
Insight: The 2H-indazole core of CFI-400945 allows it to exploit the unique flexibility of the PLK4 active site, specifically the cryptic pocket near the hinge, which is not accessible in PLK1/2/3.
Case Study B: Aza-2H-Indazoles (Multi-Target Profiles)
A focused library of N2-substituted aza-2H-indazoles has demonstrated a different selectivity bias, moving away from cell cycle kinases toward angiogenic and survival signaling.
Table 2: Selectivity of Generic N2-Aza-2H-Indazoles
Primary Target
Secondary Targets
Key Structural Feature
Application
SGK1 (Serum/Glucocorticoid Regulated Kinase 1)
Tie2, SRC
N2-phenyl spacer with sulfonamide linkage
Resistant Breast Cancer
Tie2 (Tyrosine Kinase with Ig and EGF Homology Domains 2)
VEGFR2
C3-amide substitution
Anti-angiogenesis
CDK2 (Cyclin-Dependent Kinase 2)
CDK1
Tetrahydro-2H-indazole core
Male Contraception (non-hormonal)
Visualizing the Mechanism
The following diagram illustrates the PLK4 signaling pathway and the specific intervention point of 2H-indazole inhibitors like CFI-400945.
Caption: Mechanism of Action: 2H-indazole inhibitors block PLK4-mediated phosphorylation of STIL, preventing centrosome amplification and downstream aneuploidy.
Experimental Protocols for Selectivity Validation
To rigorously validate the selectivity of a 2H-indazole derivative, one must move beyond simple IC50 generation. The following protocols represent the industry standard for "Self-Validating" systems.
Protocol A: Radiometric Kinase Profiling (The "Gold Standard")
Unlike fluorescence-based assays (FRET/FP), radiometric assays are free from interference by fluorescent compounds or coupling enzymes.
Preparation: Dilute compounds in 100% DMSO to 50x final concentration. Prepare a Master Mix containing Kinase Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.02% Brij-35).
Incubation: Mix 5 µL of Kinase/Substrate solution with 100 nL of compound. Incubate for 10 min at RT (allows for slow-binding kinetics detection).
Initiation: Add
P-ATP (at concentration for each specific kinase).
Reaction: Incubate for 60-120 minutes at RT.
Termination: Spot 5 µL of reaction onto P81 paper. Wash 3x with 0.75% Phosphoric acid (removes unreacted ATP).
Quantification: Measure radioactivity via scintillation counting.
Validates that biochemical selectivity translates to the intracellular environment.
Objective: Assess inhibition of PLK4 autophosphorylation (p-PLK4) vs. Aurora B substrate phosphorylation (p-Histone H3).
Workflow:
Cell Seeding: Seed MDA-MB-468 cells (2 x 10
) in 6-well plates.
Treatment: Treat with 2H-indazole derivative (Dose curve: 10 nM – 10 µM) for 6 hours.
Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails II and III.
Separation: Run 20 µg protein on 4-12% Bis-Tris SDS-PAGE.
Detection:
Primary Ab 1: Anti-p-PLK4 (S225) [Selectivity Marker 1].
Primary Ab 2: Anti-p-Histone H3 (S10) [Off-Target Marker].
Loading Control: Anti-GAPDH.
Validation Criteria: A selective 2H-indazole must reduce p-PLK4 signal at concentrations where p-Histone H3 remains unaffected.
Selectivity Screening Workflow
The following diagram outlines the decision tree for advancing a 2H-indazole hit.
Caption: Strategic workflow for filtering 2H-indazole candidates, prioritizing biochemical selectivity (S-score) before cellular validation.
Conclusion
The 2H-indazole scaffold offers a potent alternative to the classical 1H-indazole, particularly for targets requiring distinct exit vectors from the ATP pocket like PLK4. The data indicates that while 2H-indazoles can achieve nanomolar potency, their success relies heavily on the N2-substitution pattern to enforce selectivity against ubiquitous kinases like AURK and CDK1.
Key Takeaway: For researchers designing next-generation inhibitors, the 2H-indazole should be prioritized when "Type I" binding is desired but standard hinge-binding motifs (1H-indazole, oxindole) yield poor selectivity profiles.
References
Mason, J. M., et al. (2014). Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent.[2][3][4][5][6][7] Cancer Cell, 26(2), 163-176. Link
Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents.[8] Journal of Medicinal Chemistry, 58(1), 130-146. Link
Laufer, R., et al. (2013). The discovery of PLK4 inhibitors: (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents.[8] Journal of Medicinal Chemistry, 56(15), 6069-6087. Link[8]
Schmidt, A., et al. (2019). Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors.[9][10] ChemMedChem, 14(15), 1436-1445. Link
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[11] Nature Biotechnology, 29, 1039–1045.[11] Link
Beyond the Thermodynamic Minimum: The Strategic Advantage of 2H-Indazole in Drug Design
The following technical guide objectively compares the 2H-indazole scaffold against its 1H-isomer, synthesizing thermodynamic principles, pharmacological data, and synthetic protocols. Executive Summary In medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide objectively compares the 2H-indazole scaffold against its 1H-isomer, synthesizing thermodynamic principles, pharmacological data, and synthetic protocols.
Executive Summary
In medicinal chemistry, the indazole scaffold is a privileged structure, historically dominated by the 1H-indazole tautomer due to its thermodynamic stability (aromatic benzenoid character).[1][2] However, recent successes in kinase inhibitor development (e.g., Pazopanib , Niraparib ) have shifted focus to the 2H-indazole isomer.
This guide delineates why the thermodynamically less stable 2H-isomer often yields superior pharmacodynamics. Key advantages include a distinct quinoid electronic structure , a higher dipole moment enhancing solubility, and a unique substituent vector that accesses protein pockets unreachable by N1-substituted analogs.
Physicochemical & Structural Divergence[3]
The choice between 1H- and 2H-indazole is not merely structural; it is electronic. The 1H-form retains full benzene aromaticity, whereas the 2H-form adopts a quinoid-like character in the fused ring system.
Electronic Profile Comparison
Property
1H-Indazole (Benzenoid)
2H-Indazole (Quinoid)
Impact on Drug Design
Thermodynamics
More stable ( kcal/mol)
Less stable
2H requires specific synthetic control; cannot rely on thermodynamic equilibration.
Dipole Moment
~1.5 - 1.8 D
~3.4 D
2H exhibits higher polarity, often improving aqueous solubility and metabolic stability.
Electronic Character
Electron-rich benzene ring
Electron-deficient C3 position
2H facilitates nucleophilic attacks at C3; alters -stacking interactions in binding pockets.
H-Bonding
N1-H (Donor), N2 (Acceptor)
N2-Substituted (No Donor), N1 (Acceptor)
N2-substitution removes the donor, preventing non-specific binding while positioning the N1 acceptor for hinge regions.
Logical Relationship: Structure to Function
The following diagram illustrates how the fundamental shift from N1 to N2 substitution dictates downstream pharmacological properties.
Figure 1: The structural bifurcation of the indazole scaffold leads to distinct pharmacological outcomes. The 2H-isomer's quinoid character and vector geometry drive its success in modern kinase inhibitors.
Pharmacological Advantages: The "Vector" Effect
The primary advantage of 2H-indazole over 1H-indazole is the geometric vector of the substituent.
1H-Indazole: Substituents at N1 project at an angle that often clashes with the "ceiling" of kinase ATP-binding pockets.
2H-Indazole: Substituents at N2 project directly out of the cleft, allowing for the attachment of solubilizing tails or bulky groups that interact with solvent-exposed regions without disrupting the hinge binding.
Case Study: EP4 Receptor Antagonists
A recent study on Prostanoid EP4 Receptor antagonists demonstrated a drastic loss of activity when switching from 2H- to 1H-indazole.
Analysis: The N2-regioisomer (2H) maintained the necessary orientation for the carboxamide group to interact with the receptor, whereas the N1-isomer (1H) distorted the binding pose, rendering the molecule inactive.
(Source: Wang et al., J. Med.[3] Chem. 2023)
Proven Clinical Success
Pazopanib (Votrient): A VEGFR inhibitor utilizing a 2,3-dimethyl-2H-indazole core. The N2-methyl group is critical for locking the active conformation.
Niraparib (Zejula): A PARP inhibitor where the 2H-indazole acts as a bioisostere for a benzamide, improving metabolic stability and bioavailability.
Synthetic Protocol: Accessing the 2H-Isomer
Direct alkylation of indazole yields a mixture favoring the thermodynamically stable 1H-isomer (typically 9:1 ratio). To access the 2H-isomer exclusively, cyclization strategies are required.
Charge a reaction vessel with substituted 2-nitrobenzaldehyde (1.0 equiv) and the desired primary amine (1.1 equiv).
Add molecular sieves (4Å) and solvent (Ethanol or Methanol).
Stir at RT for 4–6 hours. Monitor by TLC for disappearance of aldehyde.
Checkpoint: Isolate the imine intermediate if unstable, or proceed in one pot.
Reductive Cyclization (Cadogan):
Dissolve the imine (or crude mixture) in Isopropanol or o-dichlorobenzene .
Add Tri-n-butylphosphine (
) (2.5 equiv) dropwise under atmosphere.
Heat to reflux (80–120 °C) for 12 hours.
Mechanism:[2][4] The phosphine deoxygenates the nitro group to a nitrene/nitroso intermediate, which inserts into the imine nitrogen, forming the N1-N2 bond.
Purification:
Cool to RT. Concentrate in vacuo.
Purify via flash column chromatography (Silica gel, Hexane/EtOAc).
Validation: Confirm 2H structure via NOESY NMR (interaction between N2-substituent and C3-H).
Synthetic Workflow Diagram
Figure 2: Regioselective synthesis workflow via Cadogan reductive cyclization. This method bypasses the thermodynamic preference for 1H-alkylation.
References
BenchChem. A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity.[5] (2025).[1][6][5][7][8]
Genung, N. E., et al. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[4] Organic Letters (2014).
Wang, Y., et al. Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists.[9] Journal of Medicinal Chemistry (2023).
PharmaBlock. Indazoles in Drug Discovery: Bridging Molecules for Innovative Medicines.
Gaonkar, S.L., et al. Recent Progress in Chemistry and Biology of Indazole and its Derivatives. (2016).[10]
A Guide to the Safe and Compliant Disposal of 4-bromo-6-fluoro-2-methyl-2H-indazole
This document provides a comprehensive guide for the proper disposal of 4-bromo-6-fluoro-2-methyl-2H-indazole, a halogenated heterocyclic compound often utilized in medicinal chemistry and drug discovery.[1] Adherence to...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive guide for the proper disposal of 4-bromo-6-fluoro-2-methyl-2H-indazole, a halogenated heterocyclic compound often utilized in medicinal chemistry and drug discovery.[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Hazard Assessment
Given its chemical structure—a brominated and fluorinated indazole derivative—4-bromo-6-fluoro-2-methyl-2H-indazole should be handled with care.[6][7] Although detailed toxicological data is not available, analogous compounds can cause skin, eye, and respiratory irritation.[8][9][10][11][12]
Core Safety Protocols:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles.[8][13]
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3][13]
Spill Management: In the event of a spill, immediately alert personnel in the area. For small spills, use an inert absorbent material, and for larger spills, follow your institution's emergency procedures.[10][13]
Hazard Category
Precautionary Measures
Eye Irritation
Wear safety glasses with side shields or goggles. In case of contact, flush eyes with water for at least 15 minutes.[8][9][10]
Skin Irritation
Wear chemical-resistant gloves and a lab coat. In case of contact, wash the affected area with soap and water.[8][9][10]
Inhalation
Handle in a chemical fume hood or well-ventilated area. If inhaled, move to fresh air.[3][8]
Ingestion
Do not eat, drink, or smoke in laboratory areas. If ingested, seek immediate medical attention.[8][11]
II. Step-by-Step Disposal Protocol
The cornerstone of proper disposal for this compound is waste segregation. Halogenated organic compounds require specific disposal methods, often involving high-temperature incineration, and should never be mixed with non-halogenated waste streams.[2][3][5]
Step 1: Waste Identification and Segregation
Designate as Halogenated Waste: All waste containing 4-bromo-6-fluoro-2-methyl-2H-indazole, including neat compound, solutions, and contaminated materials, must be classified as "halogenated organic waste."[2][3][5][14]
Separate Waste Streams: Maintain separate, clearly labeled waste containers for halogenated and non-halogenated organic waste. This is crucial as the disposal of mixed waste is more complex and costly.[2][5]
Step 2: Preparing the Waste Container
Select a Compatible Container: Use a designated, leak-proof container with a secure screw-top cap. Glass bottles are generally suitable for liquid waste, while solid waste can be collected in a clearly labeled, sealed container.[2][15]
Proper Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "4-bromo-6-fluoro-2-methyl-2H-indazole."[4] Avoid using abbreviations or chemical formulas.[4]
Step 3: Waste Accumulation
Solid Waste: Collect any solid residual of 4-bromo-6-fluoro-2-methyl-2H-indazole, including contaminated weighing paper or spatulas, in a designated solid halogenated waste container.
Liquid Waste: For solutions containing this compound, pour the waste into a designated halogenated liquid waste container.
Contaminated Labware: Disposable items such as pipette tips and gloves that are contaminated should be placed in a designated solid hazardous waste container. For glassware, rinse with a small amount of a suitable solvent (e.g., acetone) and collect the rinsate as halogenated liquid waste.
Step 4: Storage and Disposal
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.[15]
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[15] Do not attempt to dispose of this chemical down the drain or in regular trash.[3][5]
III. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-bromo-6-fluoro-2-methyl-2H-indazole.
Caption: Decision workflow for the disposal of 4-bromo-6-fluoro-2-methyl-2H-indazole.
IV. References
PubChem. 4-bromo-6-fluoro-2-methyl-2h-indazole. National Center for Biotechnology Information. [Link]
UTIA Safety Office. Hazardous Waste Guide. University of Tennessee Institute of Agriculture. [Link]
A Comprehensive Guide to the Safe Handling of 4-bromo-6-fluoro-2-methyl-2H-indazole
In the landscape of pharmaceutical research and development, the synthesis and application of novel heterocyclic compounds are paramount. Among these, fluorinated indazoles have garnered significant attention for their p...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and development, the synthesis and application of novel heterocyclic compounds are paramount. Among these, fluorinated indazoles have garnered significant attention for their potential therapeutic applications, owing to the unique physicochemical properties conferred by the fluorine atom, which can enhance metabolic stability, bioavailability, and target affinity.[1][2] 4-bromo-6-fluoro-2-methyl-2H-indazole, a member of this promising class, necessitates a robust and well-defined handling protocol to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide, developed by a Senior Application Scientist, provides an in-depth, field-proven framework for the safe handling, use, and disposal of this compound.
Hazard Identification and Risk Assessment: Understanding the Compound
While a comprehensive toxicological profile for 4-bromo-6-fluoro-2-methyl-2H-indazole is not extensively documented in publicly available literature, the safety data sheets (SDS) for structurally similar halogenated and fluorinated heterocyclic compounds provide critical insights into its potential hazards. Based on analogous compounds, it is prudent to assume that 4-bromo-6-fluoro-2-methyl-2H-indazole may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[3][4] Furthermore, inhalation of the powdered form may cause respiratory irritation.[4][5]
Specific Target Organ Toxicity – Single Exposure (Respiratory tract irritation) (Category 3)[3]
Given these potential hazards, a thorough risk assessment must be conducted before any handling of the compound. This assessment should consider the quantity of the substance being used, the frequency of handling, and the specific experimental procedures involved.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 4-bromo-6-fluoro-2-methyl-2H-indazole. The following PPE is mandatory:
Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are essential to protect against splashes and airborne particles.[6] In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[7][8]
Skin Protection:
Gloves: Chemical-resistant gloves must be worn. Given the halogenated nature of the compound, nitrile rubber gloves are a suitable minimum requirement.[9] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[6] For prolonged handling or in the event of a spill, consider double-gloving.[9] Always wash hands thoroughly after removing gloves.[6]
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect against skin contact.
Additional Protective Clothing: For large-scale operations or when there is a significant risk of exposure, impervious clothing and a chemical-resistant apron should be considered.[6][7]
Respiratory Protection: All handling of solid 4-bromo-6-fluoro-2-methyl-2H-indazole that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with an appropriate filter cartridge should be used.[6]
PPE Component
Specification
Rationale
Eye Protection
Tightly fitting safety goggles (EN 166/NIOSH approved)
Face shield (in addition to goggles for splash risk)
Provides a broader barrier of protection for the face.[7][8]
Hand Protection
Nitrile rubber gloves
Offers chemical resistance to halogenated compounds.[9]
Body Protection
Fully buttoned lab coat
Prevents skin contact with the compound.
Respiratory Protection
Chemical fume hood / Full-face respirator
Minimizes inhalation of harmful dust or vapors.[5][6]
Safe Handling and Operational Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
3.1. Receiving and Storage:
Upon receipt, visually inspect the container for any damage or leaks.
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
The storage area should be clearly labeled with the appropriate hazard warnings.
3.2. Weighing and Dispensing:
All weighing and dispensing of the solid compound must be performed in a chemical fume hood to control the release of airborne particles.[5]
Use anti-static and spark-proof equipment where possible.[4]
Avoid the formation of dust during handling.[5][6]
Clean any spills immediately using dry clean-up procedures.[5]
3.3. Experimental Use:
Conduct all reactions and procedures involving 4-bromo-6-fluoro-2-methyl-2H-indazole within a properly functioning chemical fume hood.[9]
Ensure that all containers are clearly and accurately labeled.[11]
Keep containers tightly closed when not in use.[12]
Emergency Procedures: Spill and Exposure Management
Preparedness for emergencies is a critical component of laboratory safety.
4.1. Spill Response Workflow:
Caption: Workflow for managing a chemical spill.
4.2. First Aid Measures:
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][5]
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3]
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[6]
Waste Disposal: Environmental Responsibility
Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.
Waste Segregation: All waste containing 4-bromo-6-fluoro-2-methyl-2H-indazole must be collected and disposed of as halogenated organic waste.[9][11] Do not mix with non-halogenated waste streams, as this can increase disposal costs.[12]
Waste Containers: Use compatible, leak-proof containers that are clearly labeled as "Halogenated Hazardous Waste" and list all chemical constituents.[11][13]
Disposal Procedures: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[11] Never dispose of this compound down the drain or in regular trash.[9]
Conclusion: Fostering a Culture of Safety
The safe handling of 4-bromo-6-fluoro-2-methyl-2H-indazole, like any novel chemical entity, is predicated on a foundation of knowledge, preparation, and unwavering adherence to safety protocols. By understanding the potential hazards, utilizing the appropriate personal protective equipment, following established operational procedures, and being prepared for emergencies, researchers can confidently and safely explore the therapeutic potential of this and other innovative compounds. A proactive and informed approach to laboratory safety not only protects individuals but also fosters a research environment where scientific discovery can thrive.
References
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (n.d.). Retrieved from [Link]
Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). Retrieved from [Link]
Halogenated Solvents. (n.d.). Retrieved from [Link]
Guidance for Selection of Protective Clothing for MDI Users - Covestro. (n.d.). Retrieved from [Link]
Pesticides PPE - Choosing the right personal protective equipment - Medicom. (n.d.). Retrieved from [Link]
1647115-88-5 - Safety Data Sheet. (2024, November 1). Retrieved from [Link]
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]
PSFC Halogenated Solvents. (n.d.). Retrieved from [Link]
Chemical Solvent Disposal | Hazardous Waste Solutions - AllSource Environmental. (n.d.). Retrieved from [Link]
Halogenated Solvents in Laboratories - Campus Operations. (n.d.). Retrieved from [Link]
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (2023, April 23). Retrieved from [Link]